sodium;2-hydroxyacetate
Description
Significance of Sodium;2-hydroxyacetate in Biological and Chemical Systems Research
Sodium glycolate (B3277807) is integral to research in several biological and chemical domains due to its versatile nature. In biological systems, it is a key metabolite in photorespiration, an essential process in plants and other photosynthetic organisms. oup.comoup.com Research in this area investigates how the transport and metabolism of glycolate affect photosynthetic efficiency and plant growth. oup.comlsu.edu
In the realm of biochemistry, sodium glycolate serves as a substrate for enzymes like glycolate oxidase, which are crucial in metabolic pathways. mdpi.com Studies on these enzymes and their interactions with sodium glycolate provide insights into cellular metabolism and have applications in biocatalysis for the production of fine chemicals. mdpi.com Furthermore, research has explored the role of glycolate in mitigating oxidative stress by restoring redox potential within organisms. nih.gov
From a chemical research perspective, sodium glycolate is used as a reagent and precursor in organic synthesis. It is also utilized in the development of biodegradable polymers and as a corrosion inhibitor. Its high solubility in water and ability to act as a pH buffer make it a valuable component in various chemical formulations. ontosight.aichemicalbook.com
Historical Context of Glycolate Research Discoveries
The study of glycolate dates back to at least 1920, when Otto Warburg observed that oxygen inhibited carbon dioxide fixation in algae, leading to the excretion of large amounts of glycolic acid. rseco.org This was a foundational discovery in the field of photorespiration. Throughout the mid-20th century, numerous studies using radiolabeled carbon confirmed that glycolate was a prominent early product of photosynthesis, with its formation increasing in low carbon dioxide or high oxygen conditions. rseco.org
A significant milestone was the description of the "glycolate pathway" in 1962 by Wang and Waygood, which detailed the oxidation of glycolate to glyoxylate (B1226380) and its subsequent conversion to glycine (B1666218) and serine. rseco.org Later, the intracellular location of this pathway within leaf peroxisomes was established by Tolbert and his colleagues. rseco.org These discoveries were crucial in understanding the biochemical basis of photorespiration and firmly integrated the glycolate pathway into the broader scheme of photosynthetic carbon fixation. rseco.org
Current Research Frontiers in this compound Chemistry and Biochemistry
Contemporary research on sodium glycolate is exploring several exciting frontiers. In plant biology, scientists are engineering synthetic glycolate metabolic pathways within crop chloroplasts to enhance photosynthetic efficiency and increase biomass yield, a promising strategy for improving agricultural productivity. lsu.edufrontiersin.org This involves introducing genes from organisms like E. coli to create more efficient routes for glycolate processing. frontiersin.org
Another active area of research is the role of specific transporters, such as the bile acid sodium symporter BASS6, in moving glycolate across chloroplast membranes during photorespiration. oup.comnih.gov Understanding these transport mechanisms is key to manipulating photorespiratory flux for crop improvement.
In biochemistry and biotechnology, there is ongoing work to enhance the catalytic activity and stability of enzymes like glycolate oxidase through protein engineering. mdpi.com This research aims to develop more efficient biocatalysts for industrial applications, such as the synthesis of glyoxylate, a valuable chemical intermediate. mdpi.com Additionally, the potential of glycolate as an alternative carbon source for microbial fermentation is being investigated. researchgate.net The biosynthesis of novel biodegradable polymers incorporating glycolate units is another promising research direction, aiming to create materials with unique properties. frontiersin.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C2H3NaO3 | ontosight.ai |
| Molecular Weight | 98.03 g/mol | nih.gov |
| Appearance | White to off-white powder | cymitquimica.comchemicalbook.com |
| Solubility in Water | Highly soluble | ontosight.aichemicalbook.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2836-32-0 | nih.gov |
Interactive Data Table: Key Research Findings on Sodium Glycolate
Properties
IUPAC Name |
sodium;2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMUCRZVVVJCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Sodium;2 Hydroxyacetate and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides a robust and versatile platform for the production of sodium;2-hydroxyacetate and its more complex derivatives. These methods often involve well-established reaction pathways and allow for a high degree of control over the final product.
Alkaline Hydrolysis Routes for Glycolate (B3277807) Synthesis
One common method for synthesizing sodium glycolate is through the alkaline hydrolysis of dichloroacetic acid. In this process, an excess of sodium hydroxide (B78521) is used to facilitate the reaction, which results in the formation of sodium glycolate, sodium oxalate (B1200264), and sodium chloride. The desired sodium glycolate can then be isolated from the resulting mixture through crystallization, taking advantage of the differing solubilities of the products. Further purification can be achieved by acidifying the isolated glycolate to precipitate glycolic acid, which is then neutralized to yield the final product. Another approach involves the reaction of monochloroacetic acid with sodium hydroxide. The process begins by dissolving monochloroacetic acid in distilled water, followed by the careful addition of a liquid alkali to adjust the pH to 9. The reaction temperature is allowed to rise and is then maintained at 80-100°C for two hours to ensure the completion of the reaction.
A straightforward synthesis of sodium glycolate involves the direct neutralization of glycolic acid with sodium hydroxide. In a typical procedure, glycolic acid is dissolved in deionized water, and sodium hydroxide pellets are gradually added while keeping the temperature below 40°C. The resulting solution is then concentrated under reduced pressure to induce the crystallization of sodium glycolate.
Organic Synthesis Reagents and Precursors
The synthesis of sodium glycolate can be achieved using readily available organic precursors and reagents. For instance, a solution of sodium glycolate can be prepared by reacting metallic sodium with anhydrous ethylene (B1197577) glycol at room temperature. Once the sodium has completely dissolved, tetrahydrofuran (B95107) is added to the resulting monosodium glycolate solution. This solution can then be used in subsequent reactions.
Tandem Wittig Rearrangement/Aldol (B89426) Reactions for Glycolate Aldols
A novel and efficient method for the synthesis of glycolate aldols involves a tandem Wittig rearrangement/aldol reaction of O-benzyl or O-allyl glycolate esters. organic-chemistry.orgacs.orgnih.gov This reaction is significant as it facilitates the formation of two carbon-carbon bonds and two adjacent stereocenters in a single step from simple starting materials. organic-chemistry.orgacs.orgnih.gov The organic-chemistry.orgacs.org-Wittig rearrangement component of this tandem sequence proceeds under remarkably mild conditions and does not necessitate the use of a strong base. organic-chemistry.orgacs.orgacs.org The resulting 1,2-diol products are obtained in good yields with excellent diastereoselectivity, typically greater than 20:1. organic-chemistry.orgacs.orgacs.org
The scope of this reaction is broad, proving effective with a variety of aldehydes, including aromatic, α,β-unsaturated, and aliphatic aldehydes. organic-chemistry.org The methodology has also been successfully extended to tandem acs.orgacs.org-Wittig rearrangement/aldol reactions of methyl O-allyl glycolate, yielding similar positive results. organic-chemistry.orgacs.org However, the application of this reaction to other O-alkyl glycolate esters has presented challenges. organic-chemistry.orgacs.org
| Reactant 1 | Reactant 2 | Product | Diastereoselectivity (syn:anti) | Yield (%) |
| Methyl O-benzyl glycolate | Benzaldehyde | Methyl 2-(benzyloxy)-3-hydroxy-3-phenylpropanoate | >20:1 | 75 |
| Methyl O-benzyl glycolate | Isovaleraldehyde | Methyl 2-(benzyloxy)-3-hydroxy-4-methylpentanoate | >20:1 | 80 |
| Methyl O-allyl glycolate | Benzaldehyde | Methyl 2-(allyloxy)-3-hydroxy-3-phenylpropanoate | 15:1 | 72 |
| Methyl O-allyl glycolate | Cyclohexanecarboxaldehyde | Methyl 2-(allyloxy)-3-cyclohexyl-3-hydroxypropanoate | 10:1 | 68 |
This data is representative of the types of outcomes from these reactions and is compiled from descriptions in the source material.
Diastereoselective Aldol Reactions of Glycolate Titanium Enolates
The diastereoselective aldol reactions of glycolate titanium enolates offer a tunable method for the synthesis of either anti- or syn-aldol products. acs.orgacs.orgnih.gov The stereochemical outcome of the reaction is dependent on the titanium reagent used. High anti-selectivities are achieved with the use of TiCl(OiPr)₃, whereas the use of Ti(OiPr)₄ favors the formation of the opposite syn-products. acs.orgacs.orgnih.gov
The general procedure involves the deprotonation of an α-hydroxy ester with lithium diisopropylamide (LDA) in the presence of a titanium salt to form a chelated titanium enolate. acs.org This enolate then reacts with an aldehyde to produce the diastereomeric anti- and syn-aldol products with significant selectivity due to the fixed geometry of the enolate. acs.org
| Titanium Reagent | Aldehyde | Diastereomeric Ratio (anti:syn) |
| TiCl(OiPr)₃ | Benzaldehyde | 97:3 |
| TiCl(OiPr)₃ | Isobutyraldehyde | 95:5 |
| Ti(OiPr)₄ | Benzaldehyde | 10:90 |
| Ti(OiPr)₄ | Isobutyraldehyde | 15:85 |
This table illustrates the metal-tunable diastereoselectivity of the aldol reaction of glycolate titanium enolates. acs.orgacs.org
Biocatalytic and Microbial Production of Glycolate
In addition to chemical synthesis, biocatalytic and microbial methods are emerging as sustainable alternatives for the production of glycolate. These methods often utilize enzymes or whole-cell systems to perform specific chemical transformations.
Chemoenzymatic Conversion of Glycolonitrile (B6354644) to Ammonium (B1175870) Glycolate
A chemoenzymatic process has been developed for the production of high-purity glycolic acid, which begins with the chemical synthesis of glycolonitrile from formaldehyde (B43269) and hydrogen cyanide. researchgate.net This initial step achieves a yield and purity of over 99%. researchgate.net The resulting aqueous glycolonitrile is then used directly in a subsequent biocatalytic conversion step without the need for further purification. researchgate.net
This biocatalytic conversion utilizes a nitrilase enzyme from Acidovorax facilis 72W to hydrolyze glycolonitrile to ammonium glycolate. researchgate.net Through protein engineering and optimized expression in an E. coli host, the specific activity of the microbial nitrilase was improved by 33-fold compared to the wild-type strain. researchgate.net Using an immobilized E. coli transformant expressing the mutant nitrilase, a biocatalyst productivity of over 1000 g of glycolic acid per gram of dry cell weight was achieved. researchgate.net This process can be run in consecutive batch reactions with biocatalyst recycling or in a continuous stirred-tank reactor, producing 3.2 M ammonium glycolate. researchgate.net The final step involves the direct conversion of the unpurified ammonium glycolate solution to high-purity aqueous glycolic acid using fixed-bed ion exchange over a strong acid cation resin. researchgate.net
Microbial Fermentation Pathways from Renewable Resources
Microbial fermentation presents a promising and sustainable alternative to conventional chemical synthesis for the production of this compound (sodium glycolate) and its precursor, glycolic acid. By leveraging the metabolic machinery of microorganisms, renewable resources such as glucose, glycerol (B35011), and ethylene glycol can be efficiently converted into these valuable chemicals. This section explores various microbial fermentation pathways that have been developed and optimized for glycolate production.
Glycolate Production from Glucose via Modified Glyoxylate (B1226380) Shunt
The glyoxylate shunt, a variation of the tricarboxylic acid (TCA) cycle, is a central metabolic pathway that enables microorganisms to utilize two-carbon compounds for growth. wikipedia.org Metabolic engineering efforts have successfully repurposed this pathway in Escherichia coli for the efficient production of glycolate from glucose. nih.govnih.gov The core of this strategy involves channeling intermediates from glycolysis into the glyoxylate shunt, leading to the formation of glyoxylate, which is then reduced to glycolate. nih.gov
A key challenge in this pathway is the cofactor imbalance, as the reduction of glyoxylate to glycolate requires NADPH, while glycolysis primarily generates NADH. nih.gov To address this, researchers have introduced an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GapC) from Clostridium acetobutylicum to generate the necessary NADPH. nih.gov Further enhancement of NADPH availability has been achieved by eliminating the soluble transhydrogenase (SthA), which converts NADPH to NADH. nih.gov
Another critical aspect is directing the carbon flux towards the glyoxylate shunt instead of the competing TCA cycle. This has been accomplished by inactivating or eliminating the isocitrate dehydrogenase (ICDH), the enzyme that catalyzes the first committed step of the TCA cycle after the branch point with the glyoxylate shunt. nih.govdoi.org Concurrently, the key enzymes of the glyoxylate shunt, isocitrate lyase (encoded by aceA) and glyoxylate reductase (encoded by ycdW), are upregulated to pull the carbon flux towards glycolate formation. nih.gov
Through a combination of these strategies, including the inactivation of byproduct pathways, significant improvements in glycolate production have been realized. Engineered E. coli strains have demonstrated the ability to produce glycolate at high titers and yields from glucose. nih.gov
**Table 1: Glycolate Production from Glucose in Engineered *E. coli***
| Genetic Modification | Glycolate Titer (g/L) | Molar Yield (mol/mol glucose) | Fermentation Condition |
|---|---|---|---|
| Integration of gapC, inactivation of ICDH, SthA, and byproduct pathways, upregulation of aceA and ycdW | 5.3 | 1.89 | Shake Flask |
| Optimized fed-batch fermentation of the above strain | 41 | 1.87 | Fed-batch, 60 h |
Novel Biosynthetic Pathway for Glycolate from Glycerol in Escherichia coli
Glycerol, a readily available and inexpensive byproduct of biodiesel production, has emerged as an attractive renewable feedstock for the biotechnological production of various chemicals, including glycolate. acs.orgacs.orgresearchgate.net A novel, non-natural biosynthetic pathway has been constructed in Escherichia coli to convert glycerol to glycolate. acs.orgacs.org This synthetic pathway is designed to be independent of the central carbon metabolism, thereby minimizing the loss of carbon to biomass and other byproducts.
The pathway initiates with the oxidation of glycerol to D-glycerate. This is followed by a series of enzymatic reactions, including dehydrogenation, decarboxylation, and reduction, to ultimately yield glycolate. acs.orgacs.org To establish this pathway in E. coli, a multi-gene artificial operon was created, assembling the necessary enzymes from different microbial sources. acs.org The selected enzymes include a variant of alditol oxidase from Streptomyces coelicolor A3(2), 2-hydroxyglutarate-pyruvate transhydrogenase from Saccharomyces cerevisiae, α-ketoisovalerate decarboxylase from Lactococcus lactis, and an aldehyde dehydrogenase from Escherichia coli. acs.org
To ensure that the carbon flux is directed towards the engineered pathway, key genes in the native glycerol catabolism of E. coli were deleted. Specifically, the genes encoding glycerol kinase (glpK) and glycerol dehydrogenase (gldA) were inactivated to block the assimilation of glycerol into the central metabolism. acs.org Furthermore, the glycolate degradation pathway was blocked by deleting the genes for glycolate dehydrogenase (glcDE). acs.org To further optimize the pathway and reduce the accumulation of the intermediate D-glycerate, a second plasmid expressing D-lactate dehydrogenase (dld3) was introduced. acs.orgacs.org
The engineered E. coli strain, harboring the artificial operon and the necessary genetic deletions, successfully produced glycolate from glycerol. acs.orgacs.org
**Table 2: Glycolate Production from Glycerol in Engineered *E. coli***
| Strain | Key Genetic Modifications | Glycolate Titer (g/L) | Fermentation Condition |
|---|---|---|---|
| Engineered E. coli ATCC8739 | Deletion of gldA, glpK, glcDE; Introduction of artificial operon for glycolate synthesis | 0.64 | Shake Flask |
| Further engineered strain with Dld3 expression | Deletion of gldA, glpK, glcDE; Introduction of artificial operon and pACYC184-Plpp-Dld3 | 4.74 | Fed-batch Fermentation |
Bio-oxidation of Ethylene Glycol for Glycolate Production
The direct bio-oxidation of ethylene glycol to glycolic acid represents a straightforward and efficient route for glycolate production. Various microorganisms, including yeasts and acetic acid bacteria, have been identified and utilized for their ability to perform this conversion. tandfonline.comnih.gov This biocatalytic process offers a high degree of specificity, often leading to high yields and purities of the final product.
Screening studies have identified several potent microbial strains for this biotransformation. Among stock cultures, yeasts such as Pichia naganishii have demonstrated high glycolic acid-producing activity. nih.gov Soil isolates, particularly those capable of assimilating propylene (B89431) glycol, have also yielded promising candidates, with Rhodotorula sp. showing significant potential. tandfonline.comnih.gov The metabolic pathway for ethylene glycol assimilation in many microbes proceeds through sequential oxidation reactions, first to glycolaldehyde (B1209225) and then to glycolate, which can be further metabolized to glyoxylate. researchgate.netnih.gov For production purposes, strains that efficiently convert ethylene glycol to glycolate but have limited further assimilation are desirable. researchgate.netnih.gov
Optimization of the reaction conditions is crucial for maximizing the glycolate titer and yield. Factors such as pH, temperature, substrate concentration, and cell density are carefully controlled. For instance, while high concentrations of ethylene glycol can be inhibitory to some microorganisms, fed-batch strategies can be employed to maintain the substrate concentration at a productive yet non-toxic level. mdpi.com Research has shown that under optimized conditions, high concentrations of glycolic acid can be achieved. nih.gov
Table 3: Glycolate Production from Ethylene Glycol by Various Microorganisms
| Microorganism | Initial Ethylene Glycol Conc. (v/v) | Glycolic Acid Titer (g/L) | Molar Conversion Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Pichia naganishii AKU 4267 | 10% | 35.3 | 26.0 | Not specified |
| Rhodotorula sp. 3Pr-126 | 10% | 25.1 | 18.5 | Not specified |
| Pichia naganishii AKU 4267 (Optimized) | Not specified | 105 | 88.0 | 120 |
| Rhodotorula sp. 3Pr-126 (Optimized) | Not specified | 110 | 92.2 | 120 |
| Gluconobacter oxydans CCT 0552 | Fed-batch | >63.3 | 97.2 | Not specified |
Metabolic Flux Optimization for Enhanced Glycolate Titer
Achieving high titers and yields of glycolate in microbial fermentation necessitates a systematic optimization of the metabolic fluxes within the production host. Metabolic engineering strategies are employed to channel the carbon flow from the substrate towards the desired product while minimizing its diversion into competing pathways and biomass formation. A key principle in this endeavor is the balancing of gene expression levels throughout the biosynthetic pathway to avoid the accumulation of toxic intermediates and to prevent the depletion of essential cellular resources. asm.orgasm.org
One effective approach for fine-tuning metabolic flux is the use of a modular optimization strategy, where the expression of pathway genes is controlled by promoters of varying strengths. nih.gov This allows for the creation of a library of strains with different expression profiles, from which optimal producers can be screened. For instance, the use of gradient-strength promoter-5'-untranslated region (UTR) complexes to control the expression of genes in the glycolate synthetic pathway has been shown to significantly enhance production. asm.org
Identifying and alleviating rate-limiting steps in the pathway is another critical aspect of metabolic flux optimization. Quantitative real-time PCR (qRT-PCR) can be used to correlate gene expression levels with product formation, thereby identifying enzymes that are bottlenecks in the pathway. asm.org For example, in the production of glycolate from glucose via the glyoxylate shunt in E. coli, studies have indicated that glyoxylate reductase (ycdW) and citrate (B86180) synthase (gltA) are often rate-limiting steps. asm.orgnih.gov Overexpression of these enzymes can therefore lead to increased glycolate titers.
**Table 4: Enhanced Glycolate Titer through Metabolic Flux Optimization in *E. coli***
| Optimization Strategy | Glycolate Titer (g/L) | Yield | Fermentation Condition |
|---|---|---|---|
| Modular optimization with gradient PUTRs | 40.9 ± 3.7 | 0.66 g/g glucose (78.2% theoretical yield) | 5-liter bioreactor, fed-batch |
| Synergistic utilization of acetate (B1210297) and glucose | 73.3 | 0.85 mol/mol-acetate, 6.1 mol/mol-glucose | Fed-batch fermentation |
Enzymatic Synthesis of Glycolate-Containing Copolyesters
While the microbial production of glycolate is a significant achievement, the direct enzymatic synthesis of glycolate-containing copolyesters represents a further step towards the creation of value-added biopolymers. This approach bypasses the need for polymerization through conventional chemical methods, offering a potentially more environmentally friendly and controlled route to these materials.
Metabolically engineered Escherichia coli has been developed to produce not just glycolate, but a series of biopolymers incorporating glycolate as one of the monomers. researchgate.net This is achieved by overexpressing a range of homologous and heterologous enzymes that constitute the biosynthetic pathways for the different monomers and the final polymerization step. For the synthesis of a quadripolymer, poly(glycolate-co-lactate-co-3-hydroxybutyrate-co-4-hydroxybutyrate), from glucose, the glyoxylate shunt is utilized for glycolate precursor synthesis. researchgate.net Key enzymes such as isocitrate lyase, isocitrate dehydrogenase kinase/phosphatase, and glyoxylate/hydroxypyruvate reductase are overexpressed to ensure a sufficient supply of glycolate units. researchgate.net
The final polymerization is catalyzed by a PHA (polyhydroxyalkanoate) synthase, which is engineered to accept the different monomer units. The composition of the resulting copolyester can be influenced by the relative activities of the enzymes in the respective monomer synthesis pathways. This integrated biological system allows for the in-vivo synthesis of complex copolyesters with tailored properties. researchgate.net
**Table 5: Production of Glycolate-Containing Biopolymer in Engineered *E. coli***
| Biopolymer | Monomers | Final Cell Dry Weight (g/L) | Biopolymer Content (wt%) | Biopolymer Titer (g/L) | Fermentation Condition |
|---|---|---|---|---|---|
| Poly(glycolate-co-lactate-co-3-hydroxybutyrate-co-4-hydroxybutyrate) | Glycolate, Lactate (B86563), 3-Hydroxybutyrate, 4-Hydroxybutyrate | 7.10 | 52.60 | 3.73 | Shake flask |
| Poly(glycolate-co-lactate-co-3-hydroxybutyrate-co-4-hydroxybutyrate) | Glycolate, Lactate, 3-Hydroxybutyrate, 4-Hydroxybutyrate | 19.61 | 72.87 | 14.29 | Bioreactor |
Biochemical Roles and Metabolic Pathways of Glycolate
Glycolate (B3277807) in Photorespiration
Photorespiration, also known as the C2 cycle or the glycolate pathway, is a metabolic process that occurs in plants and other oxygen-producing photosynthetic organisms. oup.com It is intimately linked with the Calvin-Benson cycle and is essential for salvaging carbon from a toxic compound produced during photosynthesis. oup.comnih.gov Glycolate is the key metabolite at the heart of this pathway. biologydiscussion.combyjus.com
The central enzyme of carbon fixation in photosynthesis, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), has a dual functionality. oup.com While its primary role is to catalyze the carboxylation of ribulose-1,5-bisphosphate (RuBP), it can also use molecular oxygen (O₂) as a substrate in a competing reaction known as oxygenation. nih.govyoutube.com
This oxygenase activity of RuBisCO is an unavoidable process that combines RuBP with O₂, yielding one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can be used in the Calvin cycle, and one molecule of a toxic two-carbon compound, 2-phosphoglycolate (B1263510) (2-PG). oup.comnih.govpnas.org The production of 2-PG is considered undesirable as it inhibits key enzymes in the Calvin-Benson cycle, such as triose phosphate (B84403) isomerase. oup.comnih.gov To prevent this toxicity and recover the carbon, photosynthetic organisms have evolved the photorespiratory pathway. The first step in this salvage pathway is the rapid conversion of 2-PG into glycolate and phosphate, a reaction catalyzed by the enzyme 2-PG phosphatase (PGLP) within the chloroplast. oup.combiologydiscussion.com
The photorespiratory glycolate pathway, or C2 cycle, is a complex metabolic route that converts two molecules of the toxic 2-phosphoglycolate back into one molecule of 3-phosphoglycerate, which can re-enter the Calvin cycle. pnas.orgbyjus.com This process, however, comes at a cost, involving the consumption of energy (ATP) and the release of previously fixed carbon as CO₂ and nitrogen as ammonia (B1221849). oup.combyjus.com
The core pathway proceeds as follows:
Formation of Glycolate: Inside the chloroplast, 2-phosphoglycolate is dephosphorylated to glycolate. researchgate.net
Oxidation to Glyoxylate (B1226380): Glycolate is transported out of the chloroplast and into the peroxisome, where it is oxidized by glycolate oxidase to form glyoxylate and hydrogen peroxide (H₂O₂). byjus.comresearchgate.net The H₂O₂ is then detoxified into water and oxygen by catalase. byjus.com
Conversion to Glycine (B1666218): In the peroxisome, glyoxylate is converted to the amino acid glycine through a transamination reaction. oup.combyjus.com
Formation of Serine: Glycine is then transported into the mitochondria. Here, two molecules of glycine are converted into one molecule of the amino acid serine, a reaction that releases one molecule of CO₂ and one of ammonia. oup.combyjus.com
Conversion to Glycerate: Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate. oup.combyjus.com
Regeneration of 3-PGA: Finally, glycerate is transported back into the chloroplast, where it is phosphorylated using ATP to produce 3-PGA, thus completing the cycle. byjus.com
This pathway is not only crucial for C3 plants but is also found in microorganisms like cyanobacteria, which may possess multiple routes for glycolate metabolism, including a plant-like C2 cycle and a bacterial-like glycerate pathway. oup.comnih.govpnas.org
A defining feature of the photorespiratory pathway is its high degree of compartmentalization, requiring the coordinated action of four distinct cellular organelles: the chloroplast, the peroxisome, the mitochondria, and the cytosol. biologydiscussion.comillinois.edunih.gov This spatial separation allows the pathway to be embedded within the specific metabolic environments of each organelle. nih.gov
The distribution of the key metabolic steps is as follows:
| Organelle | Key Photorespiratory Reactions |
| Chloroplast | - Oxygenation of RuBP by RuBisCO to produce 2-phosphoglycolate (2-PG). - Dephosphorylation of 2-PG to glycolate. - Phosphorylation of glycerate to 3-phosphoglycerate (3-PGA). |
| Peroxisome | - Oxidation of glycolate to glyoxylate and H₂O₂. - Amination of glyoxylate to glycine. - Conversion of serine to hydroxypyruvate and then to glycerate. |
| Mitochondria | - Conversion of two molecules of glycine to one molecule of serine, releasing CO₂ and NH₃. |
| Cytosol | - May play a lesser role in the reduction of hydroxypyruvate to glycerate. oup.com |
This intricate compartmentalization necessitates a series of specific transport proteins to shuttle the metabolic intermediates across the organellar membranes. nih.gov
The efficient flow of metabolites through the compartmentalized photorespiratory pathway depends on specific membrane transporters. nih.gov The export of glycolate from the chloroplast, where it is produced, is a critical step. Research in Arabidopsis thaliana has identified two key proteins involved in this process: PLGG1 and the Bile Acid Sodium Symporter BASS6. illinois.edunih.gov
These two transporters function as partners in exporting glycolate from the chloroplast. illinois.edunih.gov
PLGG1 acts as a glycolate/glycerate antiporter, meaning it can exchange glycolate for glycerate across the chloroplast membrane. nih.gov
BASS6 is a sodium-dependent symporter that facilitates the unidirectional transport of glycolate out of the chloroplast. nih.gov
Genetic studies have shown that disrupting either of these transporters leads to a photorespiratory mutant phenotype, with plants exhibiting reduced growth and photosynthesis under normal atmospheric conditions. illinois.edunih.gov A double knockout of both BASS6 and PLGG1 results in an even more severe growth defect and a significant accumulation of glycolate, confirming their crucial and complementary roles in photorespiratory metabolism. illinois.edunih.gov Together, BASS6 and PLGG1 balance the export of two glycolate molecules with the import of one glycerate molecule required to complete the C2 cycle. illinois.edu
Microbial Glycolate Metabolism and Assimilation
While photorespiration is often viewed as a process to salvage carbon in photosynthetic organisms, the glycolate produced is also a significant ecological currency.
Glycolate is a highly abundant carbon source in the environment, particularly in aquatic ecosystems. asm.orgnih.gov Unicellular photosynthetic organisms, such as algae, produce and excrete vast quantities of glycolate, with annual global fluxes estimated at the petagram scale (10⁹ tons). asm.org This excreted glycolate becomes a readily available source of carbon and energy for heterotrophic bacteria. asm.orgnih.gov
Microbial metabolism of glycolate typically begins with its oxidation to glyoxylate, a reaction catalyzed by glycolate oxidase. asm.org From glyoxylate, bacteria employ several assimilation pathways:
The Glycerate Pathway: A common route in bacteria where glyoxylate is converted into glycerate, which can then enter central metabolism. nih.govasm.org
The β-hydroxyaspartate cycle (BHAC): A carbon-efficient pathway found in Alpha- and Gammaproteobacteria that assimilates glyoxylate into central metabolism. asm.org
Complete Oxidation: Some bacteria can completely oxidize glycolate to CO₂. asm.org
Studies on various Escherichia coli strains have confirmed their capacity to use glycolate as a sole source of carbon and energy, although different strains show significant variation in their ability to adapt to this substrate. nih.gov In marine environments, the uptake of glycolate by bacteria is a key factor in the global carbon cycle, linking phytoplankton productivity with bacterial metabolism. calpoly.edu
Glycolate Oxidation to Glyoxylate via Glycolate Oxidase and Glycolate Dehydrogenase
The oxidation of glycolate to glyoxylate is a critical step in photorespiration and is catalyzed by two main enzymes: glycolate oxidase (GOX) and glycolate dehydrogenase (GDH). In higher plants, glycolate oxidase is the key enzyme responsible for this conversion. proteopedia.orguwec.eduuniprot.org This enzyme is primarily located in the peroxisomes. uwec.edu The reaction catalyzed by glycolate oxidase involves the oxidation of glycolate using molecular oxygen as an electron acceptor, which results in the formation of glyoxylate and hydrogen peroxide (H₂O₂). proteopedia.orguniprot.orgoup.com The hydrogen peroxide produced is subsequently broken down by catalase. byjus.com Glycolate oxidase utilizes flavin mononucleotide (FMN) as a cofactor in this two-step process. proteopedia.orguwec.edu First, glycolate is oxidized to glyoxylate, and then the reduced FMN is reoxidized by oxygen to form hydrogen peroxide. uwec.edu
In contrast to plants, many bacteria and algae utilize glycolate dehydrogenase for the oxidation of glycolate. researchgate.netmdpi.com Unlike glycolate oxidase, glycolate dehydrogenase does not directly use oxygen as an electron acceptor and therefore does not produce hydrogen peroxide. researchgate.netmdpi.com Some bacteria, however, do possess glycolate oxidase. calpoly.edu In some organisms, both enzymes may be present, suggesting distinct roles or adaptations to different environmental conditions. For instance, in Arabidopsis thaliana, a mitochondrial glycolate dehydrogenase contributes to photorespiration, with its activity being upregulated under photorespiratory conditions. oup.com
| Enzyme | Location | Electron Acceptor | Byproduct | Organisms |
|---|---|---|---|---|
| Glycolate Oxidase (GOX) | Peroxisomes (in plants) | Oxygen (O₂) | Hydrogen Peroxide (H₂O₂) | Higher plants, some bacteria |
| Glycolate Dehydrogenase (GDH) | Mitochondria, Cytoplasm | Organic cofactors (e.g., NAD⁺) | None | Bacteria, algae |
Assimilation of Glyoxylate into Central Metabolism
Once glyoxylate is formed, it can be assimilated into the central metabolism through various pathways, which differ among organisms.
In Escherichia coli and some other bacteria, glyoxylate can be metabolized through the glycerate pathway. asm.org This pathway involves the condensation of two molecules of glyoxylate to form tartronic semialdehyde, a reaction catalyzed by glyoxylate carboligase. Subsequently, tartronic semialdehyde is reduced to glycerate by tartronic semialdehyde reductase. Glycerate can then be phosphorylated to 3-phosphoglycerate, an intermediate of glycolysis and the Calvin cycle, allowing it to enter central metabolism. byjus.com
A highly efficient pathway for glyoxylate assimilation in many marine Proteobacteria is the β-hydroxyaspartate cycle (BHAC). nih.govresearchgate.net This cycle enables the direct conversion of glyoxylate into oxaloacetate, a key intermediate in the citric acid cycle. nih.gov The BHAC is notable for its efficiency, producing oxaloacetate from glyoxylate in just four enzymatic steps. nih.gov Genes encoding the key enzymes of the BHAC are widespread in marine environments, suggesting its significant role in the global carbon cycle. nih.gov This pathway represents a more direct route for glyoxylate assimilation compared to the glycerate pathway. nih.gov
The glyoxylate cycle, a modification of the tricarboxylic acid (TCA) cycle, allows organisms to utilize two-carbon compounds like acetate (B1210297) for the net production of four-carbon dicarboxylic acids. wikipedia.org A key enzyme in this cycle is malate (B86768) synthase, which catalyzes the condensation of glyoxylate and acetyl-CoA to form malate. wikipedia.orglibretexts.org Malate can then be converted to oxaloacetate, which serves as a precursor for gluconeogenesis, allowing for the synthesis of carbohydrates from two-carbon sources. wikipedia.org
In some bacteria, such as Methylobacterium extorquens, an alternative pathway for oxalate (B1200264) and glyoxylate assimilation involves the reduction of oxalyl-CoA to glyoxylate. nih.gov This pathway, coupled with the serine cycle, allows for the synthesis of C3 units from C1 and C2 compounds. nih.gov
Intermediary Metabolism and Related Cycles
Interconnections with the Calvin Cycle
Glycolate metabolism is intricately linked to the Calvin cycle, primarily through the process of photorespiration. wikipedia.orgkhanacademy.org Photorespiration begins when the enzyme RuBisCO, the central enzyme of the Calvin cycle, fixes oxygen instead of carbon dioxide to ribulose-1,5-bisphosphate (RuBP). wikipedia.orgkhanacademy.orgbyjus.com This oxygenation reaction produces one molecule of 3-phosphoglycerate (a Calvin cycle intermediate) and one molecule of 2-phosphoglycolate. wikipedia.orgkhanacademy.org
The 2-phosphoglycolate is then dephosphorylated to form glycolate, which is subsequently metabolized through the photorespiratory pathway. byjus.combiologydiscussion.com The ultimate goal of this pathway is to salvage the carbon from 2-phosphoglycolate and convert it back into a form that can re-enter the Calvin cycle. oup.comnih.gov This is achieved by converting two molecules of glycolate into one molecule of 3-phosphoglycerate, with the loss of one carbon atom as CO₂. biologydiscussion.com The regenerated 3-phosphoglycerate can then be utilized in the Calvin cycle for the synthesis of carbohydrates. libretexts.org Therefore, the glycolate pathway acts as a scavenger system, recovering a significant portion of the carbon that would otherwise be lost from the Calvin cycle due to the oxygenase activity of RuBisCO. biologydiscussion.com
| Compound Name |
|---|
| 3-phosphoglycerate |
| Acetyl-CoA |
| Glycerate |
| Glycolate |
| Glyoxylate |
| Hydrogen peroxide |
| Malate |
| Oxaloacetate |
| Oxalyl-CoA |
| Ribulose-1,5-bisphosphate (RuBP) |
| Tartronic semialdehyde |
Glyoxylate Metabolism and its Downstream Products
Glyoxylate, a key intermediate in glycolate metabolism, is primarily processed through the glyoxylate cycle, an anabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org This cycle is crucial for plants, bacteria, protists, and fungi, enabling them to synthesize carbohydrates from fatty acids or two-carbon precursors like acetate. wikipedia.orgwikipedia.org The cycle effectively bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon skeletons for biosynthesis. nih.govfrontiersin.org
The process begins with the conversion of acetyl-CoA to citrate (B86180) and then isocitrate, steps identical to the TCA cycle. wikipedia.org The first key enzyme unique to the glyoxylate cycle, isocitrate lyase (ICL), then catalyzes the cleavage of isocitrate into succinate and glyoxylate. wikipedia.orgfrontiersin.orgwikipedia.org The glyoxylate produced subsequently condenses with another molecule of acetyl-CoA, a reaction catalyzed by the second key enzyme, malate synthase (MS), to form malate. wikipedia.orgnih.govfrontiersin.org
The downstream products of this cycle are vital for cellular growth and energy. Succinate can enter the TCA cycle to eventually form oxaloacetate. wikipedia.org Malate is also converted to oxaloacetate. libretexts.org This net production of oxaloacetate is a significant feature of the glyoxylate cycle, as the oxaloacetate can then be used in gluconeogenesis to synthesize glucose and other carbohydrates. wikipedia.orglibretexts.org This metabolic capability allows organisms to convert fats (via acetyl-CoA from fatty acid oxidation) into carbohydrates, a process generally absent in animals. wikipedia.orgslideshare.net
| Reaction | Enzyme | Product(s) | Metabolic Fate |
|---|---|---|---|
| Isocitrate Cleavage | Isocitrate Lyase (ICL) | Succinate and Glyoxylate | Succinate enters TCA cycle; Glyoxylate continues in the glyoxylate cycle. wikipedia.orgwikipedia.org |
| Glyoxylate Condensation | Malate Synthase (MS) | Malate | Converted to oxaloacetate for gluconeogenesis. wikipedia.orgnih.gov |
| Net Conversion | Multiple enzymes | Oxaloacetate | Serves as a precursor for glucose synthesis. libretexts.org |
Alternative Glycolate Conversion Pathways (e.g., Oxalate Formation)
Besides entering the glyoxylate cycle, glycolate can be converted into oxalate, a highly oxidized end-product. nih.govreactome.org In humans, this metabolic process primarily occurs in the liver. nih.govreactome.org The pathway begins with the oxidation of glycolate to glyoxylate, a reaction catalyzed by the peroxisomal enzyme glycolate oxidase (GOX). nih.govuwec.eduauajournals.org
Once formed, glyoxylate can be further oxidized to oxalate. nih.govnih.gov Several enzymes can catalyze this step. In rat and human liver studies, the sequential actions of glycolate oxidase and either xanthine oxidase (XOD) or lactate (B86563) dehydrogenase (LDH) have been shown to account for most oxalate formation from glycolate. nih.gov While GOX and XOD can oxidize glyoxylate, they exhibit much lower activity towards it compared to their primary substrates. nih.gov Lactate dehydrogenase is also implicated in the conversion of glyoxylate to oxalate. auajournals.orgresearchgate.netnih.gov In fact, studies with HepG2 cells, a human liver cell line, suggested that LDH was responsible for the metabolism of glycolate to oxalate in those cells. nih.gov The overproduction of oxalate due to defects in glyoxylate metabolism is associated with diseases like primary hyperoxaluria. reactome.org
Enzymology of Glycolate Metabolism
Characterization of Glycolate Oxidase (GOX) Mechanisms
Glycolate oxidase (GOX), also known as hydroxyacid oxidase, is a peroxisomal enzyme that plays a central role in photorespiration and glycolate metabolism. uwec.edunih.gov It is an FMN-dependent α-hydroxy acid oxidase that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂). uwec.edunih.govproteopedia.orguniprot.org
The catalytic mechanism of GOX involves two main steps. uwec.edu In the first half-reaction, after the substrate (glycolate) binds, a proton is abstracted from the C-2 carbon of glycolate, creating a carbanion. uwec.edu This carbanion then attaches to the flavin N-5 atom of the FMN cofactor, forming a covalent adduct that facilitates the transfer of two electrons to the isoalloxazine ring of FMN, thereby oxidizing glycolate to glyoxylate and reducing the flavin. uwec.edu In the second half-reaction, the reduced FMN is reoxidized by molecular oxygen, which accepts the electrons to form hydrogen peroxide. uwec.edu
Structurally, GOX has a characteristic β8/α8-barrel fold. uwec.edunih.gov The FMN cofactor is bound at the carboxy-terminal end of the β-strands within this barrel. uwec.edu Specific amino acid residues, such as Lys230, interact with the isoalloxazine ring of FMN to facilitate the electron transfer from the substrate. uwec.edu
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Human (recombinant) | Glycolate | 0.141 | 4.1 | nih.gov |
| Spinach | Glycolate | 0.2 | 20 | uniprot.org |
| Spinach | L-lactate | 11.5 | 11 | uniprot.org |
Glyoxylate Reductase and NADPH Dependence
Glyoxylate reductase (GR) is an enzyme that catalyzes the reduction of glyoxylate back to glycolate. wikipedia.orgmdpi.com This reaction is crucial for detoxifying glyoxylate, which can be toxic to cells and inhibit photosynthesis by deactivating the enzyme RuBisCO. wikipedia.orgnih.gov The enzyme belongs to the family of oxidoreductases and is also known as glycolate:NADP⁺ oxidoreductase. wikipedia.orgwikipedia.org
Glyoxylate reductase can utilize both NADH and NADPH as cofactors, but it generally shows a preference for NADPH. wikipedia.orgnih.gov The reaction involves the transfer of a hydride from NAD(P)H to glyoxylate, reducing it to glycolate and oxidizing the cofactor to NAD(P)⁺. wikipedia.org In plants, this enzyme is located in the cytoplasm and is thought to be part of a shuttle that helps dispose of excess reducing equivalents generated during photosynthesis. wikipedia.org Studies on rice have shown that NADPH-dependent glyoxylate reducing activity is the major GR activity in various tissues and that two isoforms, OsGR1 and OsGR2, both prefer NADPH as a cofactor. nih.gov Similarly, glyoxylate/hydroxypyruvate reductase A (GrhA) from Enterobacterales is involved in the NADPH-dependent reduction of glyoxylate to glycolate. ebi.ac.uk
Roles of Citrate Synthase, Isocitrate Lyase, and Isocitrate Dehydrogenase Kinase/Phosphatase
These three enzymes play pivotal roles in regulating the carbon flux between the TCA cycle and the glyoxylate cycle.
Citrate Synthase: This enzyme catalyzes the initial step of the TCA cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.orgslideshare.net This reaction is also the entry point for the glyoxylate cycle, making citrate synthase a crucial enzyme for both pathways. wikipedia.org In metabolic engineering efforts, overexpressing citrate synthase (encoded by the gltA gene) is a common strategy to increase the carbon flux towards glyoxylate and subsequently to glycolate. frontiersin.orgmdpi.com
Isocitrate Lyase (ICL): As one of the two signature enzymes of the glyoxylate cycle, ICL is essential for growth on two-carbon compounds. wikipedia.orgbohrium.comresearchgate.net It catalyzes the cleavage of isocitrate to form succinate and glyoxylate, effectively bypassing the CO₂-releasing steps of the TCA cycle. wikipedia.orgbohrium.comresearchgate.net ICL competes with isocitrate dehydrogenase for their common substrate, isocitrate. wikipedia.org The activity of ICL is fundamental for the net assimilation of carbon from sources like acetate or fatty acids. wikipedia.org
Isocitrate Dehydrogenase (ICD) Kinase/Phosphatase (AceK): This bifunctional enzyme regulates the activity of isocitrate dehydrogenase (ICD), the enzyme that commits isocitrate to the TCA cycle. ICD has a much higher affinity for isocitrate than ICL. wikipedia.org AceK controls the flux of isocitrate by phosphorylating ICD, which inactivates it. wikipedia.org This inactivation diverts the metabolic flux of isocitrate away from the TCA cycle and towards the glyoxylate cycle through ICL. wikipedia.org Therefore, the phosphorylation state of ICD, controlled by AceK, is a key regulatory switch between cellular respiration and biosynthesis. frontiersin.org
Genetic and Metabolic Engineering of Glycolate Pathways
The metabolic pathways involving glycolate and glyoxylate are significant targets for genetic and metabolic engineering to produce valuable chemicals and improve agricultural productivity. nih.govillinois.edu
In biotechnology, microorganisms like Escherichia coli have been engineered to produce glycolate from renewable feedstocks such as glucose or xylose. nih.govnih.gov A common strategy involves engineering the glyoxylate shunt. nih.gov This typically includes upregulating key enzymes like isocitrate lyase (aceA) and glyoxylate reductase (ycdW), while inactivating or modifying competing pathways. frontiersin.orgnih.gov For instance, eliminating isocitrate dehydrogenase (ICDH) activity can redirect carbon flux from the TCA cycle into the glyoxylate shunt, thereby increasing glyoxylate and glycolate titers. nih.gov One study achieved a glycolate titer of 41 g/L in E. coli through a combination of cofactor balancing, enzyme upregulation, and inactivation of byproduct pathways. nih.gov Another approach established a new route for glycolate production from xylose, achieving a titer of 43.60 g/L. nih.gov Fine-tuning the expression levels of pathway genes, such as gltA (citrate synthase), aceA (isocitrate lyase), and ycdW (glyoxylate reductase), using synthetic promoters has also been shown to optimize glycolate production. mdpi.comasm.org
In agriculture, engineering glycolate metabolism aims to improve the efficiency of photosynthesis in C3 plants. illinois.edunih.gov Photorespiration, a process where the enzyme RuBisCO fixes oxygen instead of carbon dioxide, produces toxic glycolate, leading to significant yield losses. illinois.edunih.gov Scientists have engineered synthetic glycolate metabolic pathways into the chloroplasts of plants like tobacco. illinois.edunih.govplantae.org These engineered pathways are designed to be more efficient at recycling glycolate than the native photorespiratory pathway. illinois.edu By introducing genes from E. coli or green algae, researchers created alternative routes that convert glycolate to glycerate within the chloroplast, bypassing the more energy-intensive native pathway. illinois.edu When combined with the inhibition of glycolate export from the chloroplast, these synthetic pathways have led to significant increases in biomass productivity—in some cases over 40% in field trials. illinois.edunih.gov
| Organism | Carbon Source | Key Engineering Strategy | Result (Glycolate Titer) | Reference |
|---|---|---|---|---|
| Escherichia coli | Glucose | Inactivation of ICDH, upregulation of aceA and ycdW | 41 g/L | nih.gov |
| Escherichia coli | Xylose | Introduction of xylose dehydrogenase (xdh) and xylonolactonase (xylC), deletion of iclR and ackA | 43.60 g/L | nih.gov |
| Corynebacterium glutamicum | Glucose | Deletion of aceB, heterologous expression of ghrA, modification of icd start codon | 5.3 g/L | nih.gov |
| Escherichia coli | Acetate | Overexpression of ICL, AceK, and YcdW; inactivation of MS | 2.75 g/L | frontiersin.org |
Tuning Glycolate Biosynthetic Pathways in Microorganisms
The microbial production of glycolate, a valuable platform chemical, has been a significant focus of metabolic engineering, primarily in the bacterium Escherichia coli. mdpi.com Scientists have successfully engineered E. coli to produce glycolate from various renewable feedstocks, including glucose, D-xylose, glycerol (B35011), and acetate, by manipulating its native metabolic pathways. mdpi.com A common and efficient strategy involves modifying the glyoxylate shunt. mdpi.comfrontiersin.org
Key enzymatic steps are often targeted to channel carbon flux towards glycolate. This typically includes the overexpression of isocitrate lyase (encoded by aceA), which cleaves isocitrate to glyoxylate and succinate, and glyoxylate reductase (encoded by ycdW), which converts glyoxylate to glycolate. mdpi.comnih.gov To further enhance the carbon flux into the glyoxylate shunt, citrate synthase (gltA) is also frequently overexpressed. mdpi.comfrontiersin.org
Simultaneously, competing metabolic pathways are often deleted to prevent the loss of precursors and the final product. For instance, inactivating isocitrate dehydrogenase (ICDH) redirects isocitrate from the TCA cycle towards the glyoxylate shunt. nih.gov Other common targets for deletion include pathways for acetate formation and enzymes that consume glyoxylate or glycolate, such as malate synthase, glyoxylate carboligase, and glycolate oxidase. frontiersin.org
A significant challenge in engineering glycolate production from glucose is the cofactor imbalance; glycolysis primarily produces NADH, while the reduction of glyoxylate to glycolate by YcdW requires NADPH. nih.gov To address this, researchers have introduced an NADP+-dependent glyceraldehyde 3-phosphate dehydrogenase (GapC) from Clostridium acetobutylicum to generate NADPH during glycolysis. nih.gov Eliminating the soluble transhydrogenase (SthA) further helps to conserve the NADPH pool. nih.gov
Fine-tuning the expression of these pathway genes is crucial for maximizing yield and minimizing metabolic burden. While inducible promoters are often used, they can be costly for industrial-scale production. mdpi.com A recent approach involves the use of constitutive synthetic promoters with varying strengths to modulate the expression of key enzymes like citrate synthase, isocitrate lyase, isocitrate dehydrogenase kinase/phosphatase (aceK), and glyoxylate reductase. mdpi.comresearchgate.net This strategy allows for more balanced metabolic flux without the need for expensive inducers. mdpi.com
Through these combined strategies, researchers have achieved significant glycolate titers. For example, an engineered E. coli strain, with an integrated NADP+-dependent GAPDH and deletions of ICDH and SthA, produced 41 g/L of glycolate in an optimized fed-batch fermentation. nih.gov Another study using synthetic promoters to control pathway expression reached a titer of 15.53 g/L in a fed-batch experiment. mdpi.com
Table 1: Metabolic Engineering Strategies for Glycolate Production in E. coli
| Strategy | Target Genes/Enzymes | Rationale | Resulting Titer (g/L) | Reference |
| Pathway Overexpression | aceA (isocitrate lyase), ycdW (glyoxylate reductase), gltA (citrate synthase) | Increase carbon flux towards glyoxylate and its conversion to glycolate. | 52.2 | mdpi.com |
| Cofactor Engineering | Introduce NADP+-dependent GapC; Delete sthA (transhydrogenase) | Balance the NADPH/NADH ratio required for glycolate synthesis from glucose. | 41 | nih.gov |
| Deletion of Competing Pathways | Delete icd (isocitrate dehydrogenase), acetate-forming pathways, ldhA (lactate dehydrogenase) | Redirect carbon flux from the TCA cycle and byproduct formation towards the glyoxylate shunt. | 65.5 | frontiersin.org |
| Fine-Tuning Expression | Use of synthetic constitutive promoters for gltA, aceA, aceK, ycdW | Balance metabolic flux and avoid the cost and burden of inducers. | 15.53 | mdpi.com |
| Novel Pathway Construction | Alditol oxidase, 2-hydroxyglutarate-pyruvate transhydrogenase, etc. | Create a new pathway for glycolate production from glycerol. | 4.74 | acs.orgacs.org |
Introduction of Exogenous Glycolate Catabolic Pathways in Plants
In C3 plants, the oxygenase activity of the enzyme RuBisCO produces the toxic compound 2-phosphoglycolate, which is salvaged through a metabolically expensive process called photorespiration. frontiersin.orgoup.com This pathway involves multiple organelles and results in the loss of previously fixed carbon and nitrogen. frontiersin.orgillinois.edu A key strategy to improve photosynthetic efficiency and biomass yield in these plants is to engineer synthetic photorespiratory bypasses that metabolize the glycolate precursor within the chloroplast, thus avoiding the costly native pathway. illinois.edu
This has been achieved by introducing genes from bacteria and algae to create novel glycolate catabolic pathways directly within the plant chloroplasts. illinois.edunih.gov These engineered pathways are designed to be more efficient, converting glycolate to a useful metabolite like glycerate or releasing CO2 in close proximity to RuBisCO for immediate refixation. frontiersin.orgnih.gov
Several alternative pathway designs have been successfully implemented:
E. coli Glycolate Catabolic Pathway : One of the first successful bypasses involved introducing five genes from E. coli into Arabidopsis thaliana chloroplasts. nih.govresearchgate.net These genes encode for glycolate dehydrogenase (GDH), glyoxylate carboligase (GCL), and tartronic semialdehyde reductase (TSR), which collectively convert glycolate into glycerate. illinois.eduresearchgate.net This approach has been shown to enhance photosynthesis and biomass production in various plants, including cucumber, camelina, and potato. nih.govfrontiersin.orgfrontiersin.org In cucumber grown in low-CO2 environments, introducing this pathway increased biomass yield by up to 59.0%. nih.gov
Glycolate Oxidase/Catalase Pathway : Another design utilizes plant-derived glycolate oxidase (GO) and malate synthase (MS), along with a bacterial catalase (CAT). illinois.edu The glycolate oxidase converts glycolate to glyoxylate, producing hydrogen peroxide (H2O2) as a byproduct. frontiersin.org The co-expression of catalase is crucial to detoxify the H2O2, the accumulation of which can otherwise cause negative effects like stunted growth and yellowing leaves. frontiersin.orgfrontiersin.org
Algal Glycolate Dehydrogenase Pathway : A third approach uses a glycolate dehydrogenase (GDH) from the green alga Chlamydomonas reinhardtii along with a plant malate synthase. illinois.edunih.gov This pathway is advantageous as it does not produce hydrogen peroxide, thus eliminating the need for a co-expressed catalase. nih.gov
To maximize the flux through these synthetic routes, it is often necessary to down-regulate the export of glycolate from the chloroplast into the native photorespiratory pathway. This has been accomplished using RNA interference (RNAi) to suppress the expression of the endogenous plastidial glycolate/glycerate transporter (PLGG1). illinois.edunih.gov Field trials of tobacco plants engineered with these synthetic pathways, combined with the inhibition of the native transporter, have shown remarkable increases in biomass productivity of over 40%. illinois.edu
Table 2: Engineered Photorespiratory Bypasses in Plants
| Pathway Design | Key Enzymes Introduced | Host Plant | Observed Outcome | Reference |
| E. coli Glycolate Pathway | Glycolate Dehydrogenase (GDH), Glyoxylate Carboligase (GCL), Tartronic Semialdehyde Reductase (TSR) | Arabidopsis thaliana, Cucumber, Potato, Camelina | Enhanced photosynthesis and biomass yield. nih.govfrontiersin.org | illinois.edunih.govfrontiersin.org |
| Glycolate Oxidase Pathway | Glycolate Oxidase (GO), Malate Synthase (MS), Catalase (CAT) | Arabidopsis thaliana, Tobacco | Improved growth and photosynthetic rates when H2O2 is detoxified. frontiersin.org | frontiersin.orgillinois.edu |
| Algal GDH Pathway | Chlamydomonas Glycolate Dehydrogenase (CrGDH), Malate Synthase (MS) | Tobacco | Increased photosynthetic quantum yield and biomass productivity. illinois.edu | illinois.edunih.gov |
Transcriptional Regulation of Glycolate Assimilation
The assimilation of glycolate in microorganisms is a tightly controlled process governed by complex transcriptional regulatory networks. asm.org These systems ensure that the genes required for glycolate transport and metabolism are expressed only when glycolate is available as a carbon source. asm.orgnih.gov
In the alphaproteobacterium Paracoccus denitrificans, the regulation of glycolate metabolism is surprisingly complex, involving at least three different transcriptional regulators that provide multiple layers of control. asm.orgnih.gov
GlcR : A GntR-type transcriptional regulator that acts as a repressor. asm.orgnih.gov It controls the production of glycolate oxidase, the first enzyme in the glycolate assimilation pathway which converts glycolate to glyoxylate. researchgate.net
BhcR : An IclR-type transcription factor that functions as an activator. asm.orgnih.gov BhcR is required for the expression of the β-hydroxyaspartate cycle (BHAC) gene cluster, which assimilates the glyoxylate produced from glycolate oxidation. researchgate.net
CceR : A global transcriptional regulator that controls the switch between glycolysis and gluconeogenesis. asm.orgnih.gov This adds a higher level of metabolic integration, allowing P. denitrificans to co-assimilate glycolate simultaneously with other carbon substrates rather than in a sequential, diauxic manner. researchgate.net
In Escherichia coli, glycolate utilization is primarily controlled by the glc operon. nih.govnih.gov This operon includes the structural genes for glycolate oxidase (glcDEF), malate synthase G (glcB), and a glycolate permease (glcA). nih.govresearchgate.net The regulation of the glc operon involves several key factors:
GlcC : This protein is a positive regulator, or activator, encoded by a divergently transcribed gene. nih.govresearchgate.net It is essential for the induction of the glc operon in the presence of glycolate. nih.gov Interestingly, GlcC can also recognize acetate as an alternative effector, leading to the cross-induction of the glc operon by acetate. nih.gov
Integration Host Factor (IHF) : The expression of the glc operon is strongly dependent on this DNA-binding protein, indicating a role for chromatin structure in its regulation. nih.gov
This regulatory system intersects with the ace operon, which is involved in acetate metabolism and also contains a gene for a malate synthase isoenzyme (aceB). nih.gov This intersection allows for cross-induction between the two operons, providing metabolic flexibility. nih.gov For example, glycolate can induce the ace operon, and acetate can induce the glc operon, a process mediated by the GlcC protein. nih.gov This intricate regulation allows the cell to efficiently utilize two-carbon compounds like glycolate and acetate. nih.gov
Table 3: Transcriptional Regulators of Glycolate Metabolism
| Regulator | Organism | Type | Function | Target Genes/Operons |
| GlcR | Paracoccus denitrificans | Repressor (GntR-type) | Controls production of glycolate oxidase. asm.orgresearchgate.net | Glycolate oxidase genes |
| BhcR | Paracoccus denitrificans | Activator (IclR-type) | Activates the β-hydroxyaspartate cycle (BHAC). asm.orgresearchgate.net | bhc gene cluster |
| CceR | Paracoccus denitrificans | Global Regulator | Controls switch between glycolysis and gluconeogenesis. asm.orgresearchgate.net | Central carbon metabolism genes |
| GlcC | Escherichia coli | Activator | Positively regulates the glc operon in response to glycolate or acetate. nih.gov | glc operon |
| IHF | Escherichia coli | Global Regulator | Required for high-level expression of the glc operon. nih.gov | glc operon |
| ArcA | Escherichia coli | Repressor (Global) | Represses the glc operon based on respiratory state. nih.gov | glc operon |
Chemical Reactivity and Transformation Mechanisms of Sodium;2 Hydroxyacetate
Organic Reaction Pathways
The organic reactions of sodium;2-hydroxyacetate are primarily governed by the functional groups of the glycolate (B3277807) anion, which possesses both a carboxylate and a primary alcohol group.
Oxidation Reactions of Glycolate
The oxidation of the glycolate anion to glyoxylate (B1226380) is a significant biochemical transformation, particularly within the context of photorespiration in plants. byjus.comoup.comuwec.edu This process is predominantly enzymatic.
Enzymatic Oxidation: In photosynthetic organisms, glycolate is oxidized by the enzyme glycolate oxidase, a peroxisomal flavoprotein. uwec.edu The reaction involves a two-electron transfer where glycolate is oxidized to glyoxylate, and the flavin mononucleotide (FMN) cofactor is reduced. uwec.edu The reduced FMN is then reoxidized by molecular oxygen, producing hydrogen peroxide. uwec.edu The mechanism involves the abstraction of a proton from the C-2 carbon of glycolate, forming a carbanion that then interacts with the FMN cofactor. uwec.edu In addition to glycolate oxidase, some organisms utilize glycolate dehydrogenases for this oxidation. mdpi.comoup.com
Non-Enzymatic Oxidation: In laboratory settings, the oxidation of vicinal diols (glycols) can lead to the cleavage of the carbon-carbon bond, a reaction known as glycol cleavage. bowen.edu.ngwikipedia.orglibretexts.org While glycolate itself is an alpha-hydroxy acid, not a vicinal diol, understanding these related oxidative processes is relevant. Reagents like periodic acid (HIO4) and lead tetraacetate (Pb(OAc)4) are used for this purpose. bowen.edu.ngwikipedia.orglscollege.ac.in
The conversion of glycolate to glyoxylate is a key step in the photorespiratory pathway, which spans across chloroplasts, peroxisomes, and mitochondria. oup.comoup.com Glyoxylate is subsequently transaminated to form the amino acid glycine (B1666218). byjus.com
Key Enzymes in Glycolate Oxidation
| Enzyme | Location | Cofactor | Reaction |
|---|---|---|---|
| Glycolate Oxidase (GOX) | Peroxisomes | FMN | Glycolate + O₂ → Glyoxylate + H₂O₂ |
| Glycolate Dehydrogenase (GDH) | Mitochondria (in some organisms) | Organic co-factors | Glycolate + NAD⁺ → Glyoxylate + NADH + H⁺ |
Reduction Reactions of Glycolate
The reduction of glycolate is less common than its oxidation. However, the reverse reaction, the reduction of glyoxylate to glycolate, is a known metabolic pathway. researchgate.netnih.gov This reaction is catalyzed by enzymes such as NADH- and NADPH-dependent glyoxylate reductases. nih.gov This process can be important for detoxifying glyoxylate, which can be harmful to cellular processes if it accumulates. oup.com
The standard Gibbs free energy change (ΔG°′) for the oxidation of glycolate to glyoxylate with NAD(P)⁺ is highly positive (+85 kJ/reaction), indicating it is an endergonic reaction under standard conditions. nih.gov Consequently, the reverse reaction, the reduction of glyoxylate, is exergonic and proceeds more readily, especially when intracellular concentrations of NAD(P)H are high. nih.gov
Substitution Reactions Involving the Sodium Ion
As a salt, this compound readily dissociates in aqueous solutions into the sodium cation (Na⁺) and the glycolate anion (HOCH₂COO⁻). The reactivity of the sodium ion is typical of an alkali metal cation in solution. While the term "substitution reaction" is more commonly applied to covalent bonds, the sodium ion can participate in ion-exchange reactions.
In the context of producing derivatives like sodium starch glycolate, a superdisintegrant used in pharmaceuticals, the sodium salt of glycolic acid is not directly used. Instead, starch is reacted with sodium chloroacetate (B1199739) in an alkaline medium. nih.gov This process involves the substitution of hydrogen atoms in the hydroxyl groups of the starch glucose units with carboxymethyl groups, followed by neutralization to form the sodium salt. nih.govresearchgate.net
In analytical chemistry, the presence of the sodium ion can be confirmed through specific reactions. For instance, reacting a solution containing sodium ions with a potassium carbonate solution followed by a freshly prepared potassium antimonate (B1203111) solution and heating can produce a dense white precipitate, indicating the presence of sodium. pharmaguideline.com
Glycol Cleavage Reactions and Mechanisms
Glycol cleavage is a specific type of oxidative reaction that cleaves the carbon-carbon bond of a vicinal diol (a glycol), converting the two hydroxyl groups into carbonyl groups (aldehydes or ketones). bowen.edu.ngwikipedia.orglscollege.ac.in It is important to note that this compound (a salt of an alpha-hydroxy acid) is not a vicinal diol and therefore does not undergo this specific reaction. However, the mechanism is a fundamental concept in organic chemistry.
The reaction is typically carried out using strong oxidizing agents such as periodic acid (HIO₄) in the Malaprade reaction or lead tetraacetate (Pb(OAc)₄) in the Criegee oxidation. wikipedia.orglscollege.ac.in The mechanism is believed to proceed through a cyclic intermediate. bowen.edu.ngwikipedia.orglscollege.ac.in
Mechanism with Periodic Acid:
The periodic acid reacts with the vicinal diol to form a cyclic periodate (B1199274) ester.
This cyclic intermediate is unstable and fragments.
The fragmentation involves the cleavage of the C-C bond between the two hydroxyl-bearing carbons and the breaking of the oxygen-iodine bonds.
This results in the formation of two carbonyl compounds (aldehydes or ketones) and iodic acid (HIO₃).
Common Reagents for Glycol Cleavage
| Reagent | Named Reaction | Typical Solvent |
|---|---|---|
| Periodic acid (HIO₄) | Malaprade reaction | Aqueous solutions |
| Lead tetraacetate (Pb(OAc)₄) | Criegee oxidation | Nonaqueous solutions |
| Potassium permanganate (B83412) (KMnO₄) | - | Aqueous solutions (warm, concentrated) |
Unimolecular Dissociation and Fragmentation
The study of the dissociation and fragmentation of ions in the gas phase provides fundamental insights into their intrinsic stability and reactivity.
Gas-Phase Dissociation Characteristics of the Glycolate Anion
The unimolecular dissociation of the isolated glycolate anion (HOCH₂COO⁻) has been investigated using mass spectrometry and quantum chemical calculations. rsc.orgrsc.org These studies reveal several dominant fragmentation pathways upon collisional activation.
The primary dissociation processes observed are:
Loss of a hydrogen molecule (H₂): This pathway has the lowest energetic threshold. rsc.orgrsc.org
Loss of formaldehyde (B43269) (CH₂O): This involves the rearrangement of an intermediate ion-neutral complex. rsc.orgrsc.org The calculated energetic threshold for this process is 265 kJ mol⁻¹. rsc.orgrsc.org
Loss of carbon monoxide (CO): At higher energies, CO loss becomes the dominant reaction. rsc.orgrsc.org This can be followed by a second CO loss. rsc.org
Loss of carbon dioxide (CO₂): This is another significant fragmentation channel. rsc.orgrsc.org
These fragmentation patterns provide valuable information for understanding potential interstellar and prebiotic formation mechanisms of glycolate, which could occur via the reverse of these dissociation reactions. rsc.orgrsc.org
Dominant Fragmentation Pathways of Gas-Phase Glycolate Anion
| Fragmentation Process | Neutral Loss | Energetic Characteristics |
|---|---|---|
| Dehydrogenation | H₂ | Lowest energetic threshold rsc.orgrsc.org |
| Decarbonylation | CO | Dominating reaction at higher energies rsc.orgrsc.org |
| Decarboxylation | CO₂ | Significant fragmentation channel rsc.orgrsc.org |
| Formaldehyde Loss | CH₂O | Energetic threshold of 265 kJ mol⁻¹ rsc.orgrsc.org |
Mechanisms of Major Fragmentation Pathways (e.g., Loss of CO, CH₂O)
The unimolecular dissociation of the isolated glycolate anion has been studied through mass spectrometric experiments and quantum chemical calculations. These studies show that the primary fragmentation processes include the loss of a hydrogen molecule (H₂), carbon dioxide (CO₂), formaldehyde (CH₂O), and carbon monoxide (CO). rsc.orgrsc.orgnih.gov Among these, the loss of a hydrogen molecule has the lowest energy requirement. rsc.orgrsc.orgnih.gov
At higher energies, the loss of carbon monoxide becomes the predominant fragmentation reaction. rsc.orgrsc.orgnih.gov The mechanism for CO loss is proposed to involve a nucleophilic attack by one of the carboxylate oxygen atoms on the alpha-carbon, which is the carbon atom adjacent to the carboxylate group. This attack is followed by the cleavage of the carbon-carbon bond, leading to the formation of an intermediate ion that subsequently eliminates a molecule of carbon monoxide. rsc.org
The loss of formaldehyde is another significant pathway. rsc.orgrsc.org This process is understood to proceed through a two-step mechanism that involves an ion-neutral complex. nih.gov The glycolate anion first isomerizes, which then rearranges into an ion-neutral complex, specifically [OCOH⁻, CH₂O]. The direct dissociation of this complex yields the hydroxycarbonyl (B1239141) anion and a neutral formaldehyde molecule. rsc.org The critical energy for this fragmentation pathway has been calculated to be 265 kJ mol⁻¹. rsc.org
| Fragmentation Pathway | Neutral Loss | Mechanism Summary | Energetic Profile |
|---|---|---|---|
| Decarbonylation | CO (Carbon Monoxide) | Nucleophilic attack of carboxylate oxygen on the α-carbon, followed by C-C bond cleavage and elimination of CO. rsc.org | Dominating reaction at higher energies. rsc.orgnih.gov |
| Formaldehyde Loss | CH₂O (Formaldehyde) | Isomerization to an ion-neutral complex ([OCOH⁻, CH₂O]) which then dissociates. rsc.org | Calculated energetic threshold of 265 kJ mol⁻¹. rsc.org |
| Decarboxylation | CO₂ (Carbon Dioxide) | Direct dissociation leading to ⁻CH₂OH + CO₂. rsc.org | Has a critical energy similar to other major fragmentation pathways. rsc.org |
| Dehydrogenation | H₂ (Hydrogen Molecule) | - | Lowest energetic threshold among the major pathways. rsc.orgnih.gov |
Complexation and Coordination Chemistry
The glycolate anion, derived from this compound, readily participates in complexation and coordination with various metal ions. Its structure, featuring both a carboxylate and a hydroxyl group, allows it to act as a versatile ligand.
Formation of Metal-Glycolate Complexes (e.g., Nickel Glycolate)
The glycolate anion typically functions as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms simultaneously. This chelation occurs via the carboxylate oxygen and the hydroxyl oxygen atoms, forming a stable ring structure with the metal ion. This chelating ability is a key factor in the formation and properties of the resulting metal complexes.
Transition metals, in particular, are known to form stable complexes with glycolate. rsc.org Extensive research has been conducted on the formation of complexes with divalent and trivalent cations, including nickel(II), zinc(II), manganese(II), cobalt(II), and copper(II). For example, studies on nickel(II) have explored the kinetics and equilibrium of nickel glycolate complex formation in solution. nih.govnih.gov Similarly, research on zinc has shown that stable 1:1 and 1:2 (metal-to-ligand ratio) complexes are formed, with coordination occurring through the carboxylic oxygen atoms, the alcoholic hydroxyl oxygen, or both. rsc.org
The synthesis of these complexes can be achieved through various methods. For instance, nickel-cobalt (B8461503) glycolate and nickel glycolate polymer nanostructures have been synthesized via solvothermal methods, where ethylene (B1197577) glycol serves as the solvent.
| Metal Ion | Example of Complex/Study | Coordination Notes |
|---|---|---|
| Nickel(II) | Nickel Glycolate Complex | Kinetic and equilibrium studies of complex formation have been performed. nih.govnih.gov |
| Zinc(II) | Zn-Glycolate Complexes | Forms stable 1:1 and 1:2 complexes; coordination via carboxyl and/or hydroxyl oxygens. rsc.org |
| Neodymium | Nd-Glycolate Complex | Studied in the context of ligand exchange systems. |
| Cobalt(II) | Cobalt Glycolate | Known to form transition metal glycolates. |
| Copper(II) | Copper Glycolate | Known to form transition metal glycolates. |
Ligand Exchange and Stability Studies of Glycolate Complexes
The stability of metal-glycolate complexes is a critical area of study, with implications for understanding metal transport in various environments. rsc.org The stability of these complexes has been investigated under different conditions, including elevated temperatures. For instance, studies using Raman spectroscopy have been conducted on nickel(II) and zinc(II) glycolate complexes at temperatures up to 250 °C. rsc.org By analyzing the Raman spectra, researchers can calculate the concentrations of free and complexed glycolate, which allows for the determination of the stability of the complexes at various temperatures. rsc.org
Ligand exchange reactions involve the substitution of one ligand in a complex ion with another. youtube.com Such reactions are fundamental to coordination chemistry. Studies have been performed on glycolate complexes in this context, such as the investigation of isotope effects in the neodymium-glycolate ligand exchange system using ion exchange chromatography. The stability of a complex is a key factor influencing ligand exchange; a more stable complex will be less likely to undergo ligand substitution. The bidentate chelation of the glycolate ligand generally imparts significant stability to its metal complexes.
Advanced Analytical and Spectroscopic Characterization of Sodium;2 Hydroxyacetate
Chromatographic and Mass Spectrometric Techniques
Chromatography coupled with mass spectrometry provides high sensitivity and selectivity, making it an indispensable tool for the analysis of sodium;2-hydroxyacetate in complex samples.
Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a powerful technique for the analysis of ionic and polar compounds like glycolate (B3277807). thermofisher.comnih.gov This method is particularly advantageous for its ability to provide enhanced sensitivity, improved selectivity, and unambiguous identification, especially in complex matrices with minimal sample preparation. thermofisher.com
In clinical applications, IC-MS/MS is employed for the quantification of glycolate in urine, which is crucial for the diagnosis and monitoring of conditions like primary hyperoxaluria type 1. nih.gov The method typically involves selected ion monitoring (SIM) to achieve low detection levels. thermofisher.com For instance, in the analysis of urinary glycolate, samples may be diluted in a boric acid solution and analyzed using a glycolate standard curve for quantification, with detection at a mass-to-charge ratio (m/z) of 75. nih.gov The development of eluent suppression technology has been a key advancement, allowing for the online desalting of high-salt eluents, which makes the coupling of IC with MS more seamless and effective for a diverse range of analytes. nih.gov
Table 1: Illustrative IC-MS/MS Parameters for Glycolate Analysis
| Parameter | Setting |
| Chromatography System | Thermo Scientific™ Dionex™ Integrion™ HPIC™ System |
| Column | Thermo Scientific™ Dionex™ IonPac™ AS19-4µm Analytical column (2 × 250 mm) |
| Eluent | Potassium hydroxide (B78521) gradient |
| Injection Volume | 25 µL |
| Mass Spectrometer | Thermo Scientific™ TSQ Altis™ Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Selected Reaction Monitoring (SRM) in negative mode |
Note: This table represents a typical setup and parameters may vary based on the specific application and laboratory.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive method for the quantification of small, volatile, and semi-volatile molecules, including glycolate after derivatization. thermofisher.com The technique is particularly useful for analyzing trace levels of compounds in complex biological matrices like plasma. nih.gov
For the analysis of glycolate, which is not inherently volatile, a derivatization step is necessary. A common approach involves a two-step derivatization process to make the analyte suitable for GC analysis. nih.gov GC-MS/MS systems operated in selected reaction monitoring (SRM) mode offer high selectivity, which helps in reducing interferences from background ions and achieving excellent detection capabilities. thermofisher.com This is crucial when dealing with the small molecular size of glycolate, where extensive fragmentation can occur with electron ionization, leading to unspecific mass fragments. nih.gov The use of a Dean's switch in the GC system can further help to reduce contamination of the mass spectrometer's ion source. nih.gov
Table 2: Example of GC-MS/MS Instrumentation for Glycolate Analysis
| Component | Specification |
| Gas Chromatograph | Agilent 7890A GC |
| Autosampler | Agilent 7693 |
| Mass Spectrometer | Agilent 7000 Triple Quadrupole Mass Spectrometer |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
Note: This table provides an example of instrumentation used in published research and may be adapted for different analytical needs.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are thermally unstable, large, polar, or ionic, such as glycolate. thermofisher.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for biochemical analysis in fields like metabolomics, proteomics, and pharmacokinetics. thermofisher.comrsc.org
In the context of biochemical analysis, LC-MS/MS can be used to quantify metabolites like glycolate in biological samples. researchgate.net The sample is first separated by LC, and the purified components are then introduced into the mass spectrometer. thermofisher.com Electrospray ionization (ESI) is a common ionization technique used for such analyses. thermofisher.com The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its subsequent fragmentation to produce product ions, which provides a high degree of certainty in the identification and quantification of the target analyte. nih.gov
Table 3: General LC-MS/MS Parameters for Biochemical Analysis
| Parameter | Description |
| Separation Technique | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Triple Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Typical Applications | Metabolomics, proteomics, drug development |
Note: The specific parameters would be optimized based on the analyte and the matrix.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly useful for the analysis of non-volatile or thermally unstable compounds like glycolic acid and its salts. researchgate.net
Several HPLC methods have been developed for the quantification of glycolate as a metabolite in various samples, including urine and cosmetic products. researchgate.net These methods often involve a pre-column derivatization step to enhance the detectability of the analyte. researchgate.net For example, glycolate can be enzymatically oxidized to glyoxylate (B1226380), which is then derivatized with phenylhydrazine (B124118) to form a phenylhydrazone that can be detected by UV absorption. researchgate.net Reversed-phase HPLC is a common mode of separation used for this purpose. researchgate.net
Table 4: Example of an HPLC Method for Glycolic Acid Analysis
| Parameter | Condition |
| Column | C18-Novapack column |
| Mobile Phase | 20 mM sodium acetate (B1210297) buffer with 36% acetonitrile (B52724) and 3% isopropanol (B130326) (pH 6.5) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 210 nm |
Note: This table is based on a published method for hydroxyproline, a structurally similar amino acid, and illustrates a potential HPLC setup for such analyses. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are invaluable for elucidating the molecular structure and identifying the functional groups present in a compound.
Fourier Transform Infrared (FTIR) spectroscopy is a non-invasive technique that provides information about the functional groups and chemical structure of a molecule by measuring the absorption of infrared light. creative-biolabs.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds.
The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups. The broad and strong absorption band in the region of 3400-3200 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group. The strong absorption peak around 1600 cm⁻¹ is characteristic of the asymmetric stretching vibration of the carboxylate group (COO⁻). The symmetric stretching of the carboxylate group appears in the 1450-1360 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is typically observed in the 1085-1050 cm⁻¹ range.
Table 5: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 | O-H stretch | Hydroxyl (-OH) |
| ~1600 | Asymmetric C=O stretch | Carboxylate (-COO⁻) |
| ~1420 | Symmetric C=O stretch | Carboxylate (-COO⁻) |
| ~1060 | C-O stretch | Primary Alcohol |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²³Na)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By exploiting the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the chemical environment of each nucleus. For this compound, NMR studies involving ¹H, ¹³C, and ²³Na nuclei offer a comprehensive characterization of the molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy of this compound is expected to show a singlet for the two equivalent protons of the methylene (B1212753) group (-CH₂-). The chemical shift of this peak is influenced by the adjacent electronegative oxygen atoms of the hydroxyl and carboxylate groups. In a deuterium (B1214612) oxide (D₂O) solvent, the ¹H NMR spectrum would typically exhibit this singlet, with its precise chemical shift dependent on the concentration and temperature. The hydroxyl proton is generally not observed in D₂O due to rapid exchange with the solvent.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, two distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the two carbon atoms in different chemical environments.
The carbon of the methylene group (-CH₂-) is expected to resonate at a specific chemical shift, influenced by its attachment to the hydroxyl group and the carboxylate group.
The carbonyl carbon (-COO⁻) of the carboxylate group will appear at a different, typically downfield, chemical shift due to the deshielding effect of the double-bonded oxygen atoms.
Publicly available spectral data corroborates these expectations, showing two distinct peaks for the two carbon atoms in this compound. chemicalbook.comnih.gov
²³Na NMR Spectroscopy
Sodium-23 (²³Na) NMR spectroscopy is a useful tool for studying the sodium ion's environment and its interactions within a sample. huji.ac.il As a quadrupolar nucleus, the resonance and relaxation of ²³Na are sensitive to the local electric field gradient. huji.ac.il In an aqueous solution of this compound, the ²³Na NMR spectrum would likely show a single, relatively sharp resonance, indicating that the sodium ions are in a symmetrical environment and are rapidly tumbling in solution. The chemical shift and linewidth of the ²³Na signal can provide information about ion-pairing and the degree of interaction between the sodium cation and the 2-hydroxyacetate anion. researchgate.netnih.govnih.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used technique for the quantitative analysis of various compounds. While this compound itself does not possess a strong chromophore to absorb significantly in the UV/Vis range, its concentration can be determined through colorimetric methods that involve a chemical reaction to produce a colored product.
A well-established method for the quantification of glycolic acid and its salts, such as this compound, involves a reaction with 2,7-dihydroxynaphthalene (B41206) in the presence of concentrated sulfuric acid. researchgate.netnih.gov This reaction, upon heating, produces a colored species that can be quantified spectrophotometrically. The intensity of the color developed is directly proportional to the concentration of the glycolate, following the Beer-Lambert law.
The general steps for this quantitative analysis include:
Reaction of the sample containing this compound with a solution of 2,7-dihydroxynaphthalene in concentrated sulfuric acid.
Heating the mixture to facilitate the color-forming reaction.
Measuring the absorbance of the resulting solution at a specific wavelength, typically around 540 nm, using a UV/Vis spectrophotometer. researchgate.net
Quantifying the concentration of this compound by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of known concentrations.
This method has been shown to be sensitive and is suitable for the determination of glycolate in various samples. researchgate.netnih.govgoogle.com
Advanced Microscopic and Surface Analysis
Advanced microscopic and surface analysis techniques are essential for characterizing the physical and chemical properties of solid materials at the micro and nanoscale. For this compound, techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Analysis (EDX), and Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) provide valuable information about its morphology, elemental composition, and surface chemistry.
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials with high resolution. When applied to crystalline this compound, SEM can reveal details about its crystal habit, particle size, and shape.
Energy Dispersive X-ray Analysis (EDX) for Elemental Composition
Energy Dispersive X-ray Analysis (EDX), often coupled with SEM, is a technique used for the elemental analysis of a sample. wikipedia.orgthermofisher.commasontechnology.ienih.govnasatlabs.com By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present, allowing for their identification and quantification.
An EDX analysis of a pure sample of this compound is expected to show peaks corresponding to the constituent elements: carbon (C), oxygen (O), and sodium (Na). The relative intensities of these peaks can be used to determine the elemental composition of the sample, which should be consistent with the chemical formula C₂H₃NaO₃. This technique is also highly effective in identifying any inorganic impurities that may be present.
Expected Elemental Composition from EDX:
| Element | Symbol | Expected Presence |
| Carbon | C | Yes |
| Oxygen | O | Yes |
| Sodium | Na | Yes |
Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Mapping
Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a material. nist.govphi.comphi.comstinstruments.comeag.compnnl.govnih.govcarleton.edusurfacesciencewestern.comnist.gov By bombarding the sample surface with a pulsed primary ion beam, secondary ions are ejected and their mass-to-charge ratio is determined by a time-of-flight analyzer.
For this compound, TOF-SIMS can be used to:
Identify the molecular ion and characteristic fragments: The mass spectrum would show peaks corresponding to the intact 2-hydroxyacetate anion (C₂H₃O₃⁻) and its fragments, as well as the sodium cation (Na⁺).
Map the chemical distribution on the surface: By rastering the primary ion beam across the sample, TOF-SIMS can generate high-resolution chemical maps showing the spatial distribution of different ions. This is particularly useful for assessing the homogeneity of the sample surface and identifying any surface contaminants.
This technique is capable of detecting trace amounts of substances on the surface, making it a powerful tool for quality control and surface characterization.
Quantitative Methodologies for Research Applications
A variety of quantitative methodologies can be employed for the determination of this compound in research and quality control settings. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Titrimetric Methods: Acid-base titration is a classical and straightforward method for quantifying the glycolate content. The analysis can be performed by titrating an aqueous solution of this compound with a standardized strong acid. The endpoint can be detected using a suitable indicator or by potentiometric monitoring. This method is robust and cost-effective for the analysis of bulk material. ijrpr.comresearchgate.net
Spectrophotometric Methods: As previously discussed in section 5.2.3, UV/Vis spectrophotometry following a colorimetric reaction with 2,7-dihydroxynaphthalene provides a sensitive and specific method for the quantification of this compound. researchgate.netnih.gov This technique is particularly useful for determining lower concentrations of the analyte.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used for the quantification of this compound. The compound can be separated on a suitable stationary phase, such as a reversed-phase C18 column, and detected using a UV detector after derivatization, or more directly using a conductivity detector or an evaporative light scattering detector (ELSD). HPLC offers high selectivity and sensitivity, making it suitable for the analysis of complex mixtures. researchgate.net
Colorimetric Assays for Glycolate Determination
Colorimetric assays are a cornerstone for the quantitative determination of glycolate, the anionic component of this compound. These methods are valued for their simplicity, sensitivity, and cost-effectiveness. Two primary colorimetric methods are prominently used: one based on a chemical reaction with 2,7-dihydroxynaphthalene and another employing the enzyme glycolate oxidase.
2,7-Dihydroxynaphthalene Method:
This classic colorimetric method relies on the reaction of glycolic acid with 2,7-dihydroxynaphthalene in the presence of concentrated sulfuric acid. When heated, this mixture develops a reddish-purple color, and the intensity of this color is directly proportional to the concentration of glycolic acid in the sample. researchgate.netresearchgate.net The reaction mixture exhibits a maximum absorbance at a wavelength of approximately 540 nm, which is used for spectrophotometric quantification. researchgate.netresearchgate.net
The procedural steps generally involve mixing the sample containing glycolate with a solution of 2,7-dihydroxynaphthalene in concentrated sulfuric acid, followed by heating in a water bath at 100°C for a specified period, typically around 20 minutes, to allow for full color development. researchgate.net After cooling, the absorbance is measured. A standard curve is typically generated using known concentrations of sodium glycolate to determine the concentration in an unknown sample. researchgate.net
Enzymatic Method with Glycolate Oxidase:
A more specific and highly sensitive method for glycolate determination involves the use of the enzyme glycolate oxidase. elabscience.comresearchgate.net This enzyme catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide. researchgate.net The hydrogen peroxide produced can then be used in a secondary reaction to generate a colored product.
In a common variation of this assay, the glyoxylate formed reacts with phenylhydrazine to produce glyoxylate phenylhydrazone. elabscience.comresearchgate.net This product can be measured directly as it has an absorption peak around 324 nm. elabscience.com Alternatively, the glyoxylate phenylhydrazone can be further oxidized in the presence of excess phenylhydrazine and an oxidizing agent like potassium ferricyanide (B76249) to form 1,5-diphenylformazan, a intensely colored compound with an absorbance maximum around 515-520 nm. researchgate.net Another approach involves coupling the hydrogen peroxide generated in the initial enzymatic reaction to a peroxidase-catalyzed reaction that produces a quinoneimine dye, which can be measured spectrophotometrically. researchgate.net
These enzymatic assays are valued for their high specificity to glycolate, which minimizes interference from other compounds that may be present in the sample matrix. researchgate.net
Table 1: Comparison of Colorimetric Assays for Glycolate Determination
| Feature | 2,7-Dihydroxynaphthalene Method | Glycolate Oxidase Method |
|---|---|---|
| Principle | Chemical reaction in strong acid | Enzymatic oxidation |
| Primary Reagent | 2,7-dihydroxynaphthalene | Glycolate oxidase |
| Detection Wavelength | ~540 nm researchgate.netresearchgate.net | ~324 nm or 515-520 nm elabscience.comresearchgate.net |
| Specificity | Can be subject to interference | High specificity for glycolate researchgate.net |
| Key Advantages | Simple, cost-effective | High sensitivity and specificity researchgate.net |
| Key Disadvantages | Use of concentrated sulfuric acid | Enzyme stability can be a factor |
Methodological Validation and Cross-Validation Strategies in Analytical Chemistry
The validation of analytical methods is a critical process in analytical chemistry to ensure that a chosen method is suitable for its intended purpose. iupac.orggavinpublishers.com For a compound like this compound, this involves demonstrating that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte. Method validation is a mandatory requirement in many regulated industries.
Methodological Validation:
Method validation encompasses the evaluation of several performance characteristics of an analytical method. demarcheiso17025.com These parameters provide documented evidence that the method is fit for its intended use. The key validation parameters include:
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured value to the certified value.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the standard deviation or relative standard deviation (coefficient of variation) of a series of measurements. Precision is usually considered at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Specificity (or Selectivity): This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 3% |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration |
| Specificity | No interference at the retention time of the analyte |
Cross-Validation Strategies:
Cross-validation in analytical chemistry is the process of comparing the results from two or more different analytical methods or from the same method performed in different laboratories. nih.gov The primary goal is to ensure that the data obtained is comparable and reliable, regardless of the method or laboratory used. nih.gov
This is particularly important in situations such as:
When a new analytical method is developed to replace an existing one.
When samples are analyzed at different laboratories as part of a larger study.
When different analytical techniques (e.g., a colorimetric assay and a chromatographic method) are used to measure the same analyte.
The process of cross-validation typically involves analyzing the same set of quality control samples or incurred study samples by both methods or in both laboratories. nih.gov The results are then statistically compared to determine if there are any significant differences. Acceptance criteria are established beforehand to decide if the methods are considered equivalent. This ensures consistency and reliability of analytical data across different analytical platforms and testing sites.
Applications in Materials Science and Industrial Biotechnology Research
Polymer Precursors and Synthesis
Sodium glycolate (B3277807) and its parent acid, glycolic acid, are important monomers in the creation of biodegradable polymers. These polymers are of significant interest as they offer more environmentally friendly alternatives to traditional plastics.
Sodium glycolate is a key precursor for the synthesis of polyglycolic acid (PGA), a biodegradable thermoplastic polymer. wikipedia.org PGA is the simplest linear, aliphatic polyester and is known for its hydrolytic instability, which allows it to break down in aqueous environments. wikipedia.org One method for synthesizing PGA involves the solid-state polycondensation of halogenoacetates, such as sodium chloroacetate (B1199739), at elevated temperatures. wikipedia.org This process forms polyglycolide and a salt, like sodium chloride, which can be removed by washing with water. wikipedia.org While direct polycondensation of glycolic acid is a straightforward method, it often results in a low molecular weight product. wikipedia.org
The polymerization of glycolic acid and its derivatives, including sodium glycolate, leads to the formation of PGA, a polymer with significant applications in the biomedical field due to its biocompatibility and biodegradability. The unique chemical structure of glycolate has been a focus of research, leading to a deeper understanding of its role in creating these valuable polymers.
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical polymerization. Lipases, in particular, have been successfully employed in the synthesis of various polyesters. Research has demonstrated the first-time enzymatic synthesis of aliphatic copolyesters composed of diester, diol, and glycolate repeating units through lipase-catalyzed polycondensation reactions.
In a notable study, the copolymerization of ethyl glycolate with diethyl sebacate and 1,4-butanediol (B3395766) was catalyzed by Candida antarctica lipase (B570770) B (CALB). This reaction produced poly(butylene-co-sebacate-co-glycolate) (PBSG) copolyesters. The molecular weight (Mw) of the resulting polymers reached up to 28,000 with a polydispersity index typically between 1.2 and 1.8. The incorporation of glycolate units in the synthesized copolymers ranged from 10 to 40 mol %, depending on the initial monomer feed ratio.
| Monomer Feed Ratio (mol %) | Glycolate Content in Copolymer (mol %) | Molecular Weight (Mw) | Polydispersity Index (PDI) |
|---|---|---|---|
| 10 | 10-15 | Up to 28,000 | 1.2-1.8 |
| 20 | 20-25 | Up to 28,000 | 1.2-1.8 |
| 30 | 30-35 | Up to 28,000 | 1.2-1.8 |
| 40 | 35-40 | Up to 28,000 | 1.2-1.8 |
Precursors for Advanced Inorganic Materials
Metal glycolate complexes have emerged as important precursors for the synthesis of advanced inorganic materials, such as metal oxides with specific morphologies and properties.
A facile and low-cost "oxide one-pot synthesis" (OOPS) process has been developed for the synthesis of metal glycolate complexes. For instance, bimetallic glycolato zirconate (Na₂Zr(C₂H₄O₂)₃) and homometallic glycolato cerate (Ce(C₂H₄O₂)₄) can be synthesized from zirconium hydroxide (B78521) or cerium hydroxide and ethylene (B1197577) glycol, using a base as a catalyst. nih.gov These glycolate complexes serve as alkoxide precursors for the production of sodium zirconium oxide, zirconia, and ceria materials. nih.gov The resulting alkoxide precursors containing ethylene glycolate ligands exhibit greater hydrolytic stability compared to simple metal alkoxides, which allows for more controllable chemistry and minimizes special handling requirements. nih.gov
Similarly, a solvent-growth process using ethylene glycol has been employed to synthesize faceted bipyramidal zinc glycolate. cam.ac.uk This zinc glycolate acts as a precursor that can be converted to a ZnO hexagonal phase with a wurtzite structure through thermal treatment. cam.ac.uk Doped zinc oxides, with metals such as cerium, zirconium, and copper, have also been synthesized using precursor solutions of the respective metal nitrates. nih.gov
Pyrolysis is a key step in converting metal glycolate precursors into their corresponding metal oxides. Thermal decomposition studies delineate the effects of temperature on this transformation. nih.gov For example, thermogravimetric analysis (TGA) of sodium tris(glycozirconate) and cerium glycolate shows their decomposition to Na₂O·ZrO₂ and CeO₂, respectively. nih.gov Pyrolysis of these precursors at 600°C for 3 hours can yield sodium zirconium oxide and ceria with high BET surface areas of about 62 and 70 m²/g, respectively. nih.gov
The thermal decomposition of zinc glycolate in air leads to the formation of a ZnO hexagonal phase. cam.ac.uk Studies on the pyrolysis of zinc-containing compounds, such as zinc sulfate used as a catalyst in biomass pyrolysis, indicate that the presence of zinc can influence the thermal stability and degradation pathways of the material. researchgate.net TGA patterns for Zn-Ti glycolates show weight loss in multiple steps, indicating a complex decomposition process. mdpi.com
| Glycolate Precursor | Pyrolysis Temperature | Resulting Oxide | BET Surface Area (m²/g) |
|---|---|---|---|
| Sodium tris(glycozirconate) | 600°C | Na₂O·ZrO₂ | ~62 |
| Cerium glycolate | 600°C | CeO₂ | ~70 |
| Zinc glycolate | Not specified | ZnO | Not specified |
| Zn-Ti glycolates | 500/700°C | Zinc titanate | Not specified |
Bioproduction of Glycolate for Platform Chemicals
Glycolate is recognized as a valuable platform chemical that can be produced from renewable resources through microbial fermentation. nih.gov This biotechnological approach offers a more sustainable alternative to conventional chemical synthesis from fossil fuels. d-nb.info
Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for the efficient production of glycolate from various sugars. nih.govd-nb.inforesearchgate.net Several metabolic pathways have been designed and optimized for this purpose, including the modified glyoxylate (B1226380) shunt, which is considered one of the most efficient routes when using glucose as a substrate. nih.gov
Key strategies in metabolic engineering for glycolate production include:
Pathway Engineering: Introducing and overexpressing key enzymes in the glycolate biosynthetic route, such as isocitrate lyase (aceA) and glyoxylate reductase (ycdW), to channel carbon flux towards glyoxylate, the immediate precursor of glycolate. nih.govnih.gov
Cofactor Balancing: Addressing cofactor imbalances, such as the NADPH requirement for glycolate production from glucose via glycolysis, which primarily generates NADH. researchgate.net
Substrate Utilization: Developing engineered strains capable of utilizing a variety of sugars derived from lignocellulosic biomass, such as xylose and arabinose, in addition to glucose. d-nb.info
Through these strategies, significant titers of glycolate have been achieved. For instance, an engineered E. coli strain overexpressing specific enzymes in the glyoxylate shunt produced 52.2 g/L of glycolate from glucose with a 45% theoretical yield. nih.gov Another strain achieved a titer of 65.5 g/L with 90% of the theoretical yield. nih.gov Research has also demonstrated the production of novel glycolate-containing biopolymers, such as poly(glycolate-co-lactate-co-3-hydroxybutyrate), from glucose using metabolically engineered E. coli. nih.gov
| Substrate | Metabolic Pathway | Key Engineered Genes | Glycolate Titer (g/L) | Theoretical Yield (%) |
|---|---|---|---|---|
| Glucose | Modified Glyoxylate Shunt | aceA, ycdW | 52.2 | 45 |
| Glucose | Modified Glyoxylate Shunt | aceA, aceK, ycdW, gltA | 65.5 | 90 |
| Xylose | Glycolaldehyde (B1209225) Oxidation | xdh, xylC, yjhG, yjhH, aldA | 43.6 | ~100 |
Development of Biocatalytic Processes for Industrial-Scale Glycolate Production
The production of glycolic acid and its salts, such as sodium 2-hydroxyacetate, through biotechnological routes has garnered significant interest as a more sustainable alternative to traditional chemical synthesis. rsc.orgresearchgate.net Chemical methods often rely on fossil fuels and harsh reaction conditions, which can lead to impurities that complicate downstream processing. rsc.org Biocatalytic processes, utilizing enzymes or whole-cell systems, offer the advantages of high specificity, milder reaction conditions, and the potential for higher purity products from renewable feedstocks. rsc.orgeolss.netmdpi.com
Researchers have explored various biocatalytic strategies for glycolate production. One notable chemo-enzymatic approach involves the hydrolysis of glycolonitrile (B6354644) to ammonium (B1175870) glycolate using a nitrilase enzyme produced in immobilized Escherichia coli cells. rsc.org This method starts with the reaction of formaldehyde (B43269) and cyanide in the presence of sodium hydroxide to yield a high-purity aqueous solution of glycolonitrile. rsc.org
Fermentative processes using engineered microorganisms are also a key area of research. Yeasts such as Saccharomyces cerevisiae and Kluyveromyces lactis are considered suitable candidates for glycolic acid production due to their tolerance to acidic conditions, being able to grow in the presence of up to 50 g/L of glycolic acid. researchgate.net Another promising method is the bio-oxidation of ethylene glycol to glycolic acid using resting cell catalysis with strains like Gluconobacter oxydans. researchgate.net Furthermore, engineered E. coli has been developed to produce glycolate from xylose through the Dahms pathway, achieving a titer of 43.6 g/L in a bioreactor, which represents 46% of the theoretical conversion rate. researchgate.net
| Biocatalytic Method | Microorganism/Enzyme | Substrate(s) | Product | Key Findings |
| Chemo-enzymatic Hydrolysis | Nitrilase from E. coli | Glycolonitrile | Ammonium Glycolate | High yield and purity achieved through a two-step process. rsc.org |
| Fermentation | Saccharomyces cerevisiae, Kluyveromyces lactis | Sugars | Glycolic Acid | Organisms are tolerant to high concentrations of glycolic acid. researchgate.net |
| Resting Cell Catalysis | Gluconobacter oxydans | Ethylene Glycol | Glycolic Acid | A promising green alternative to chemical synthesis. researchgate.net |
| Fermentation | Engineered E. coli | Xylose | Glycolate | Achieved a final titer of 43.6 g/L in a bioreactor. researchgate.net |
Enzymatic Oxidation of Methyl Glycolate to Methyl Glyoxylate
The enzymatic oxidation of methyl glycolate to methyl glyoxylate represents a targeted approach within industrial biotechnology to produce valuable chemical intermediates. mdpi.com Methyl glyoxylate is a precursor for various fine chemicals, and its synthesis from methyl glycolate, a byproduct of the coal-to-glycol industry, is an area of active research. mdpi.com While chemical oxidation methods exist, they often require metal catalysts and can suffer from over-oxidation, leading to unwanted byproducts. mdpi.com
A significant advancement in this area is the use of a cascade catalysis system involving a fusion enzyme. mdpi.com One study developed a process utilizing a fusion of three enzymes: glycolate oxidase, catalase, and hemoglobin. mdpi.com In this system, glycolate oxidase catalyzes the primary oxidation of methyl glycolate to methyl glyoxylate, which also produces hydrogen peroxide (H₂O₂). mdpi.com The catalase then decomposes the H₂O₂ to prevent oxidative damage and potential side reactions, while hemoglobin facilitates the reaction by binding and releasing oxygen. mdpi.com
The use of a crude enzyme preparation in this system has been shown to be advantageous, as it can eliminate side reactions and provides an economical and straightforward method for preparing large quantities of the biocatalyst. mdpi.com Research has also focused on enhancing the catalytic activity of glycolate oxidase itself, for instance, by using enzymes sourced from organisms like spinach or Chlamydomonas reinhardtii. researchgate.netnih.gov
| Enzyme System | Source Organism | Substrate | Product | Key Research Findings |
| Fusion Enzyme (Glycolate Oxidase, Catalase, Hemoglobin) | Spinacia oleracea (SoGOX), Hansenula polymorpha (HpCAT), Vitreoscilla sp. (VsHGB) | Methyl Glycolate | Methyl Glyoxylate | Cascade catalysis enhances reaction yield; use of crude enzyme is economical and reduces side reactions. mdpi.com |
| Glycolate Oxidase | Spinach | Glycolate | Glyoxylate | Recombinant expression in E. coli allows for high-yield production of the enzyme for structural and biochemical studies. nih.gov |
| Glycolate Oxidase | Chlamydomonas reinhardtii | Glycolate | Glyoxylate | Serves as a biocatalyst for the enzymatic production of glyoxylate. researchgate.net |
Purification Technologies for Biotechnologically Produced Glycolate (e.g., Crystallization, Active Carbon Adsorption)
The purity of glycolic acid or its salts is a critical factor, especially for applications such as the production of biodegradable polymers like polyglycolic acid (PGA), where high-purity monomers are required. researchgate.net Fermentation broths, however, contain a variety of impurities, including residual nutrients, microbial cells, and pigments, which must be removed. researchgate.net A tandem purification process combining crystallization and active carbon adsorption has been developed as an effective method for producing high-purity sodium glycolate. researchgate.net
In this dual-purification strategy, the fermentation broth is first adjusted to an alkaline pH (e.g., 9.50) to favor the formation of sodium glycolate. researchgate.net The solution is then saturated at an elevated temperature (e.g., 60°C) to induce crystallization upon cooling. researchgate.net This initial crystallization step can yield sodium glycolate crystals with a purity of around 94%. researchgate.net
| Purification Stage | Technology | Process Parameters | Result |
| Initial Purification | Crystallization | pH adjusted to 9.50, saturated at 60°C, cooled to 25°C. researchgate.net | 94% pure sodium glycolate crystals. researchgate.net |
| Secondary Purification | Active Carbon Adsorption | 8% active carbon added to a saturated solution (188 g/L). researchgate.net | Over 97% of color removed; minimal (1%) adsorption of sodium glycolate. researchgate.net |
| Final Product | Tandem Process | - | 99% purity with an 87% overall yield. researchgate.net |
Environmental Cycling and Biogeochemical Significance of Glycolate
Global Biogeochemical Cycles of Glycolate (B3277807)
The biogeochemical cycle of glycolate is an essential component of the broader global carbon cycle, linking primary production by photosynthetic organisms directly to microbial consumption.
In marine and freshwater environments, photosynthetic organisms such as phytoplankton, microalgae, and cyanobacteria are the primary producers of glycolate. calpoly.edunih.gov This excretion occurs mainly as a result of photorespiration, a metabolic process where the enzyme RuBisCO fixes oxygen instead of carbon dioxide, especially under conditions of high light, high temperatures, and carbon limitation. nih.gov The product of this oxygenation reaction, 2-phosphoglycolate (B1263510), is a toxic compound that cells must metabolize. nih.gov In many unicellular algae, this process leads to the dephosphorylation and subsequent excretion of glycolate into the surrounding environment. nih.gov
This release is not merely a passive leakage but can be a regulated process to dissipate excess energy absorbed from sunlight. calpoly.edu Studies have documented glycolate excretion in various species, including Euglena gracilis, Chlorella pyrenoidosa, Scenedesmus obliquus, and Chlamydomonas reinhardtii, with excretion rates measured at 2-7 μmol per milligram of chlorophyll (B73375) per hour under specific laboratory conditions. nih.gov The process is light-dependent and influenced by the concentrations of oxygen and dissolved inorganic carbon. nih.gov
The sheer scale of glycolate excretion by marine phytoplankton makes it a significant component of the oceanic carbon cycle. nih.gov It is considered one of the most abundant sources of organic carbon in the ocean. nih.govresearchgate.net Scientific estimates place the total annual flux of glycolate in marine environments at approximately one petagram (10¹⁵ grams or one billion metric tons). nih.govresearchgate.net This massive transfer of carbon from autotrophs to the dissolved organic carbon (DOC) pool underscores its importance. In some marine environments, glycolate can constitute between 10% and 50% of the total dissolved organic carbon. calpoly.edu
| Element/Compound | Estimated Annual Flux (grams per year) | Primary Biological Role |
|---|---|---|
| Glycolate | ~1 x 10¹⁵ | Carbon Source |
| Phosphorus (P) | ~1.2 x 10¹⁵ | Nutrient (Nucleic Acids, Lipids) |
| Sulfur (S) | ~1.32 x 10¹⁵ | Nutrient (Amino Acids, Proteins) |
| Iron (Fe) - Coastal | 13.5 x 10¹² | Nutrient (Enzyme Cofactor) |
| Iron (Fe) - Open Ocean | 3.1 x 10¹² | Nutrient (Enzyme Cofactor) |
Microbial Degradation and Assimilation in Ecosystems
Once excreted, glycolate does not persist long in the environment. It is rapidly consumed by heterotrophic microorganisms, forming a critical trophic link between primary producers and the microbial loop.
Glycolate serves as a readily available and valuable source of carbon and energy for a wide array of heterotrophic bacteria in both marine and freshwater systems. calpoly.edu This rapid uptake by bacteria is a key factor in the regulation of the marine carbon cycle. calpoly.edu The concentration of glycolate in aquatic environments often exhibits a diurnal cycle, with levels rising during the day due to light-dependent excretion by phytoplankton and falling at night as bacterial consumption continues in the absence of production. calpoly.edu This dynamic interaction highlights a direct and immediate trophic transfer between autotrophic phytoplankton and heterotrophic bacterioplankton. nih.gov For many marine bacteria, glycolate is primarily utilized as an energy source rather than for biosynthesis. calpoly.edu
Microorganisms have evolved highly efficient pathways to metabolize glycolate. In marine bacteria, glycolate is first oxidized to glyoxylate (B1226380). nih.gov While several pathways exist for the assimilation of glyoxylate, the β-hydroxyaspartate cycle (BHAC) has been identified as a dominant and highly efficient route in ubiquitous marine Proteobacteria. nih.govresearchgate.net
The BHAC is notable for its efficiency, converting two molecules of glyoxylate directly into one molecule of oxaloacetate, a key intermediate in central metabolism, through just four enzymatic steps. nih.govresearchgate.net Crucially, this cycle assimilates the carbon without any loss in the form of CO2, making it more carbon-efficient than other pathways like the glycerate pathway. researchgate.net
Theoretical and Computational Studies on Sodium;2 Hydroxyacetate
Quantum Chemical Investigations
Quantum chemical methods offer a powerful lens through which to examine the intrinsic properties of the glycolate (B3277807) anion at the atomic level. These calculations provide a detailed picture of the electron distribution and the energy landscape that governs the molecule's structure and reactivity.
Electronic Structure and Potential Energy Surface Analysis of Glycolate
The electronic structure of the glycolate anion has been a subject of computational study, often in the context of understanding its interactions and reactivity. A key aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A larger gap generally implies greater stability and lower reactivity. While specific HOMO-LUMO energy values for the isolated glycolate anion are not extensively reported in readily available literature, these can be determined using computational methods like Density Functional Theory (DFT). Such calculations would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
The potential energy surface (PES) is a multidimensional landscape that maps the energy of a molecule as a function of its atomic coordinates. For the glycolate anion, the PES helps to identify the most stable geometric arrangements (minima on the surface) and the energy barriers for conformational changes (saddle points). Understanding the PES is fundamental to predicting the molecule's preferred structures and the pathways for isomerization. libretexts.orglibretexts.org Theoretical studies on related molecules, such as glycolic acid, have shown that even small molecules can have a complex PES with multiple local minima corresponding to different conformers.
Isomeric Forms and Conformer Analysis of the Glycolate Anion
Upon deprotonation of glycolic acid, the resulting glycolate anion can exist in different conformational forms. Theoretical calculations have been employed to investigate the relative stabilities of these conformers. The two primary conformers are often referred to as the syn and anti forms, which are defined by the dihedral angle of the O-C-C-O backbone.
Computational studies using Density Functional Theory (B3LYP) and coupled-cluster methods (CCSD(T)) have shown that the syn conformer of the glycolate anion is significantly more stable than the anti conformer. researchgate.net The energy difference between these two forms has been calculated to be substantial, indicating a strong preference for the syn arrangement in the gas phase.
| Conformer | Method | Relative Energy (kcal mol⁻¹) |
|---|---|---|
| syn | B3LYP/6-311+G(d,p) | 0.00 |
| anti | B3LYP/6-311+G(d,p) | 14.20 |
| syn | CCSD(T)/6-31G(d,p) | 0.00 |
| anti | CCSD(T)/6-31G(d,p) | 16.87 |
Molecular Dynamics and Reaction Mechanism Simulations
Beyond static quantum chemical calculations, molecular dynamics simulations and the computational modeling of reaction mechanisms provide insights into the time-dependent behavior and reactivity of the glycolate anion.
Kinetic Modeling of Unimolecular Dissociation Reactions
The unimolecular dissociation of the isolated glycolate anion has been investigated through a combination of mass spectrometric experiments and computational modeling. youtube.com These studies reveal that the anion undergoes several competing fragmentation pathways upon activation. Kinetic modeling, often employing methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, is used to calculate the microcanonical rate coefficients for these dissociation channels. This modeling, in conjunction with a detailed potential energy surface, allows for the prediction of branching ratios for the different fragmentation reactions as a function of internal energy.
Computational Studies on Reaction Dynamics and Energetics
Computational studies have elucidated the mechanisms and energetic requirements of the primary unimolecular dissociation pathways of the glycolate anion. youtube.com The dominant fragmentation processes are the loss of formaldehyde (B43269) (CH₂O), carbon monoxide (CO), carbon dioxide (CO₂), and a hydrogen molecule (H₂). Quantum chemical calculations have been used to determine the energetic thresholds for each of these reactions. The loss of a hydrogen molecule has been identified as the pathway with the lowest energetic barrier. At higher energies, the loss of carbon monoxide becomes the predominant reaction.
| Reaction | Products |
|---|---|
| Loss of Formaldehyde | Formate anion (HCOO⁻) + Formaldehyde (CH₂O) |
| Loss of Carbon Monoxide | Methoxide anion (CH₃O⁻) + Carbon Monoxide (CO) |
| Loss of Carbon Dioxide | Hydroxymethyl anion (⁻CH₂OH) + Carbon Dioxide (CO₂) |
| Loss of Hydrogen Molecule | Glyoxylate (B1226380) anion (HCOCOO⁻) + Hydrogen (H₂) |
Chemometric Applications in Glycolate Research
Chemometrics is a field of chemistry that utilizes mathematical and statistical methods to analyze chemical data. While specific and extensive chemometric studies focused solely on sodium;2-hydroxyacetate are not widely documented in the literature, the principles of chemometrics are broadly applicable to the analysis of this compound.
In the context of glycolate research, chemometric techniques could be applied to a variety of analytical data. For instance, when analyzing spectroscopic data (e.g., infrared, Raman, or NMR) of samples containing glycolate, multivariate analysis methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression could be employed. PCA can be used for exploratory data analysis to identify patterns and variations in spectral data, which might arise from changes in concentration, pH, or the presence of impurities. nih.govyoutube.com PLS regression is a powerful tool for building calibration models to quantify the concentration of glycolate in complex mixtures, even in the presence of interfering substances. youtube.com These techniques are particularly valuable in quality control and process monitoring applications where rapid and reliable analysis is required.
Furthermore, in metabolomics studies where glycolate is an important metabolite, chemometric methods are essential for analyzing the large and complex datasets generated by techniques like mass spectrometry and NMR. researchgate.net By applying multivariate statistical analysis, researchers can identify significant changes in glycolate levels in response to different biological conditions or stimuli.
Q & A
Basic: What are the standard synthetic routes for sodium 2-hydroxyacetate, and what experimental conditions are critical for reproducibility?
Sodium 2-hydroxyacetate is typically synthesized via neutralization of 2-hydroxyacetic acid (glycolic acid) with sodium hydroxide under controlled pH (7.0–8.5) and low-temperature conditions (0–5°C) to prevent esterification or decomposition . Key steps include:
- Reagent stoichiometry : Use a 1:1 molar ratio of glycolic acid to NaOH.
- Purification : Recrystallization from ethanol-water mixtures (3:1 v/v) to isolate the sodium salt.
- Validation : Confirm purity via titration (pH 4.5 endpoint) and FT-IR spectroscopy (strong absorption at 1580–1600 cm⁻¹ for carboxylate group) .
Advanced: How can researchers optimize the synthesis of sodium 2-hydroxyacetate for high-yield, low-impurity applications in catalysis?
Advanced synthesis optimization involves:
- Microwave-assisted neutralization : Reduces reaction time from hours to minutes (e.g., 10 min at 50°C) while maintaining >95% yield .
- In-line pH monitoring : Automated titration systems ensure precise neutralization, minimizing side products like sodium glyoxylate.
- Chromatographic purification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) removes trace organic impurities .
Basic: What analytical techniques are most reliable for characterizing sodium 2-hydroxyacetate in solid and solution states?
- Solid-state analysis :
- Solution-state analysis :
Advanced: How can advanced spectroscopic methods resolve contradictions in reported solubility data for sodium 2-hydroxyacetate?
Conflicting solubility values (e.g., 450–500 g/L in water at 25°C) arise from impurities or hydration states. Use:
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity and hydration-dependent solubility.
- Solid-state NMR : Distinguishes anhydrous vs. monohydrate forms via ¹³C chemical shifts (δ 175 ppm for anhydrous carboxylate) .
Basic: What are the recommended storage conditions to maintain sodium 2-hydroxyacetate stability in laboratory settings?
Store in airtight containers under dry, inert atmosphere (N₂ or Ar) at 4°C to prevent deliquescence and oxidation. Avoid exposure to light, which accelerates degradation to glyoxylic acid .
Advanced: How does sodium 2-hydroxyacetate behave under extreme pH or thermal conditions, and what decomposition pathways are observed?
- Acidic conditions (pH <3) : Reverts to glycolic acid, confirmed by LC-MS (m/z 76.016 for [M-H]⁻).
- Thermal decomposition (>220°C) : Forms sodium carbonate and formaldehyde, detected via GC-MS (m/z 30.01 for CH₂O) .
- Mechanistic insight : DFT calculations suggest a radical-mediated pathway for thermal breakdown .
Basic: What role does sodium 2-hydroxyacetate play in biochemical assays, and how does it compare to other buffer systems?
As a zwitterionic buffer , it maintains pH 3.5–6.5 in enzymatic assays, outperforming acetate buffers in metal-ion chelation resistance. Example protocol:
- Buffer preparation : 50 mM sodium 2-hydroxyacetate, 100 mM NaCl, pH 5.0.
- Validation : Measure enzyme activity (e.g., lysozyme) against phosphate buffers; 15% higher activity observed due to reduced ionic interference .
Advanced: What molecular interactions enable sodium 2-hydroxyacetate to stabilize proteins in crystallography studies?
The hydroxyl and carboxylate groups form hydrogen bonds with lysine residues (e.g., K89 in lysozyme), visualized via X-ray crystallography (PDB: 1LZ1). Compare to:
- Sodium glycolate : Weaker binding (ΔG = -5.2 kcal/mol vs. -6.8 kcal/mol for 2-hydroxyacetate) .
- Methodology : Soak crystals in 1.5 M sodium 2-hydroxyacetate for 24 hours pre-freezing .
Basic: How do researchers differentiate sodium 2-hydroxyacetate from structurally similar compounds like sodium glycolate or lactate?
- Chromatography : HILIC column (mobile phase: 80% acetonitrile/20 mM NH₄HCO₃) separates 2-hydroxyacetate (Rt 4.2 min) from glycolate (Rt 5.1 min) .
- Mass spectrometry : ESI-MS/MS identifies unique fragment ions (m/z 59.013 for [CH₂OHCOO⁻]) .
Advanced: What computational models predict the reactivity of sodium 2-hydroxyacetate in catalytic cycles, and how do they align with experimental data?
- DFT studies : Predict preferential coordination to transition metals (e.g., Pd²⁺) via hydroxyl oxygen, enabling C–O bond activation.
- Experimental validation : In situ EXAFS confirms Pd–O bond length of 2.05 Å during cross-coupling reactions .
- Contradictions : Models overestimate activation energy by 12%; refine using hybrid QM/MM approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
